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Core Science & Biosynthesis

Foundational

The Biological Role of trans-2-Dodecenoyl-L-carnitine in Lipid Metabolism: Mechanisms, Clinical Significance, and Analytical Workflows

Executive Summary Acylcarnitines are essential intermediates in lipid metabolism, serving as the primary transport vehicles for shuttling fatty acids across the impermeable inner mitochondrial membrane for β -oxidation....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acylcarnitines are essential intermediates in lipid metabolism, serving as the primary transport vehicles for shuttling fatty acids across the impermeable inner mitochondrial membrane for β -oxidation. Among these, trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine) has emerged as a critical medium-chain acylcarnitine biomarker. Biochemically, it is the carnitine ester of trans-2-dodecenoic acid, formed predominantly during the mitochondrial degradation of longer-chain unsaturated fatty acids[1][2].

For researchers and drug development professionals, quantifying C12:1-carnitine provides a high-resolution window into mitochondrial flux. Its accumulation or depletion is a direct readout of enzymatic bottlenecks in the β -oxidation spiral—most notably in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency[1]—and serves as a predictive biomarker for acquired metabolic dysregulation, including Type 2 Diabetes (T2D)[3], epicardial artery disease[4], and Alzheimer's disease pathogenesis[5].

Biochemical Mechanisms & Pathway Integration

The β -Oxidation of Unsaturated Fatty Acids

The canonical β -oxidation pathway efficiently processes saturated fatty acids through repeated cycles of dehydrogenation, hydration, oxidation, and thiolysis. However, the degradation of unsaturated fatty acids (e.g., oleic acid, linoleic acid) presents a structural challenge: the presence of cis-double bonds prevents the standard enoyl-CoA hydratase from acting on the intermediate[2].

When the β -oxidation machinery reaches a double bond, auxiliary enzymes are required. For instance, the Δ3,Δ2 -enoyl-CoA isomerase catalyzes the conversion of cis-3-enoyl-CoA or trans-3-enoyl-CoA into a trans-2-enoyl-CoA intermediate[2]. During the breakdown of specific long-chain fatty acids, trans-2-dodecenoyl-CoA (a 12-carbon intermediate with a trans double bond at the C2 position) is generated[2].

The Carnitine Shuttle and Efflux Dynamics

Under normal physiological conditions, trans-2-dodecenoyl-CoA proceeds to the hydration step. However, if downstream enzymes (such as VLCAD, which has a substrate affinity spanning C12 to C16) are deficient, or if the metabolic flux exceeds the mitochondrial capacity (e.g., during intense exercise or fasting), intramitochondrial acyl-CoAs accumulate[1][6].

To prevent the toxic accumulation of acyl-CoAs and the depletion of the free Coenzyme A (CoA) pool, the carnitine shuttle operates in reverse. Carnitine palmitoyltransferase 2 (CPT2) and carnitine-acylcarnitine translocase (CACT) catalyze the esterification of trans-2-dodecenoyl-CoA with L-carnitine to form trans-2-dodecenoylcarnitine (C12:1-carnitine) [1]. This uncharged, amphiphilic ester is then exported out of the mitochondria and into the plasma, making it a highly reliable circulating biomarker of intramitochondrial metabolic states[1][7].

Pathway LongChainFA Long-Chain Unsaturated FA (e.g., Oleic/Linoleic Acid) AcylCoA Long-Chain Acyl-CoA LongChainFA->AcylCoA Acyl-CoA Synthetase BetaOx Beta-Oxidation Cycles (Mitochondrial Matrix) AcylCoA->BetaOx CPT1 Shuttle EnoylCoA trans-2-Dodecenoyl-CoA (C12:1-CoA) BetaOx->EnoylCoA Auxiliary Enzymes (Isomerase/Reductase) CPT2 CPT2 / CACT (Inner Mito Membrane) EnoylCoA->CPT2 Carnitine Transfer C121Carnitine trans-2-Dodecenoylcarnitine (C12:1-Carnitine) CPT2->C121Carnitine Esterification Plasma Efflux to Plasma (Biomarker Pool) C121Carnitine->Plasma Transport

Mitochondrial formation and efflux of trans-2-Dodecenoylcarnitine via the carnitine shuttle.

Clinical and Physiological Significance

The measurement of C12:1-carnitine is highly relevant across multiple therapeutic areas:

  • Inborn Errors of Metabolism (FAODs): Elevated plasma C12:1-carnitine is a hallmark diagnostic marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and CPT2 deficiency. In these states, the inability to oxidize long-chain fatty acids leads to the upstream accumulation of medium-to-long chain intermediates[1].

  • Cardiovascular Disease: Altered carnitine metabolism is implicated in cardiac pathologies. A recent metabolomic analysis demonstrated significantly lower plasma concentrations of C12:1-carnitine (0.17 µM vs. 0.22 µM, p=0.008) in patients with epicardial artery disease compared to healthy controls, suggesting impaired fatty acid utilization in the ischemic myocardium[4].

  • Type 2 Diabetes (T2D) & Insulin Resistance: Elevated medium-chain acylcarnitines, including C12:1-carnitine, are strongly associated with a higher risk of developing T2D. This accumulation reflects a state of "glucolipotoxicity" where incomplete β -oxidation outpaces the TCA cycle's capacity, leading to mitochondrial gridlock and insulin resistance[3].

  • Neurodegeneration: Recent Quantitative Trait Loci (QTL) studies have validated the association between the PDXDC1 gene and trans-2-dodecenoylcarnitine levels. Acylcarnitine profiles are increasingly recognized for their ability to differentiate preclinical Alzheimer's disease stages, highlighting the role of systemic lipid dysregulation in neurodegeneration[5].

Quantitative Data Summary: C12:1-Carnitine in Disease States
Physiological/Pathological StateC12:1-Carnitine TrendMechanistic DriverReference
VLCAD Deficiency Highly ElevatedEnzymatic block at C12-C16 acyl-CoA dehydrogenation step.[1][6]
Type 2 Diabetes (T2D) Elevated (HR ~1.25)Incomplete β -oxidation; mitochondrial substrate overload.[3]
Epicardial Artery Disease DecreasedImpaired myocardial fatty acid uptake/oxidation during ischemia.[4]
High-Intensity Exercise Transiently Elevated β -oxidation flux exceeds TCA cycle capacity; physiological efflux.[7][8]

Analytical Methodology: Targeted LC-MS/MS Protocol

To ensure high Trustworthiness and Reproducibility (E-E-A-T), the quantification of C12:1-carnitine requires precise chromatographic separation and mass spectrometry. The following protocol utilizes butylation derivatization, which is a critical experimental choice: converting highly polar acylcarnitines into their butyl ester derivatives significantly increases their hydrophobicity. This enhances retention on reverse-phase columns and drastically improves ionization efficiency in positive Electrospray Ionization (ESI)[9].

Phase 1: Sample Preparation & Extraction

Causality Check: Protein precipitation using organic solvents halts enzymatic degradation, while stable isotope-labeled internal standards (e.g., d3​ -carnitine species) correct for matrix effects and ion suppression during MS analysis.

  • Thaw plasma samples on ice. Transfer 10 µL of plasma into a microcentrifuge tube.

  • Add 90 µL of extraction solvent (Acetonitrile/Methanol/Formic Acid, 74.9:24.9:0.2 v/v/v) containing a heavy-isotope internal standard cocktail[10].

  • Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

Phase 2: Butyl Ester Derivatization (Optional but Recommended)
  • Reconstitute the dried extract in 200 µL of 3 M HCl in n-butanol.

  • Incubate the mixture at 65°C for 15 minutes[9].

  • Evaporate the derivatized sample to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile in water with 0.1% formic acid).

Phase 3: LC-MS/MS Analysis

Causality Check: The Multiple Reaction Monitoring (MRM) transition targets the precursor ion and the specific product ion at m/z 85.0, which corresponds to the cleaved carnitine backbone, ensuring absolute structural specificity[9].

  • Chromatography: Inject 2 µL onto a UHPLC system equipped with a C8 or HILIC column (e.g., Waters HSS T3, 100 mm × 2.1 mm, 1.7 µm)[9][11].

  • Gradient: Run a linear gradient from 5% Mobile Phase B (Acetonitrile + 0.1% Formic acid) to 100% Mobile Phase B over 10 minutes at a flow rate of 0.3 - 0.5 mL/min[9][10].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive ESI mode.

    • MRM Transition for C12:1-carnitine butyl ester: Precursor m/z 398.3 Product m/z 85.0[9].

    • Collision Energy: 35 eV; Cone Voltage: 25 V[9].

  • Data Processing: Integrate peak areas and normalize against the internal standard to calculate absolute concentrations. Employ pooled quality control (QC) samples every 20 injections to monitor instrument drift[10].

Workflow Sample Plasma/Tissue Sample Collection & Storage (-80°C) Extraction Protein Precipitation (Methanol/Acetonitrile + Internal Stds) Sample->Extraction Derivatization Optional Butyl Esterification (3M HCl in Butanol, 65°C) Extraction->Derivatization Enhances Ionization LC UHPLC Separation (HILIC or C8 Column) Derivatization->LC MS ESI-MS/MS (Positive Ion Mode) MRM Transitions (e.g., m/z 398.3 -> 85.0) LC->MS Data Data Processing & QC (Normalization, Peak Integration) MS->Data

Targeted LC-MS/MS analytical workflow for the quantification of acylcarnitines.

References

  • Genetic Regulation of the Metabolome Differs by Sex, Alzheimer's Disease Stage, and Plasma Biomarker Status. medRxiv. 5

  • Acylcarnitines—old actors auditioning for new roles in metabolic physiology. PMC - NIH. 1

  • The Lower Concentration of Plasma Acetyl-Carnitine in Epicardial Artery Disease—A Preliminary Report. MDPI. 4

  • Plasma acylcarnitine and fatty acid profiles during exercise and training in Standardbreds. AVMA Journals. 8

  • Identification and regulation of the xenometabolite derivatives cis- and trans-3,4-methylene-heptanoylcarnitine in plasma and skeletal muscle of exercising humans. American Journal of Physiology-Endocrinology and Metabolism. 7

  • Fatty acid oxidation in health and disease. UvA-DARE (Digital Academic Repository). 2

  • identification and characterization of the biochemical and physiological functions of acyl-coa dehydrogenase 10. CORE. 6

  • Plasma Acylcarnitines and Risk of Type 2 Diabetes in a Mediterranean Population at High Cardiovascular Risk. PMC - NIH.3

  • A targeted metabolomics assay for cardiac metabolism and demonstration using a mouse model of dilated cardiomyopathy. D-NB.info. 9

  • Metabolome-Wide Association Study of Cord Blood Metabolites With Blood Pressure in Childhood and Adolescence. Hypertension.11

  • Circulating amino acids, amino acid metabolites, dipeptides, and other cationic metabolites and risk of breast cancer. medRxiv. 10

Sources

Exploratory

trans-2-Dodecenoyl-L-carnitine analytical standard physicochemical properties

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for trans-2-Dodecenoyl-L-carnitine (C12:1-Carnitine) Executive Summary In the realm of clinical metabolomics and biomarker discovery, the preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for trans-2-Dodecenoyl-L-carnitine (C12:1-Carnitine)

Executive Summary

In the realm of clinical metabolomics and biomarker discovery, the precise quantification of medium-chain acylcarnitines is non-negotiable. As a Senior Application Scientist, I have overseen the validation of numerous mass spectrometry assays where (C12:1-Carnitine) serves as a critical analytical standard. This compound is an essential diagnostic metabolite for identifying inborn errors of metabolism (IEMs), such as fatty acid oxidation defects, during newborn screening[1]. This whitepaper dissects its physicochemical properties, biological transport mechanisms, and the causal logic underpinning its rigorous LC-MS/MS analytical workflows.

Physicochemical Properties & Structural Implications

Understanding the molecular architecture of trans-2-Dodecenoyl-L-carnitine is the first step in robust assay development. The molecule features a zwitterionic core—comprising a quaternary ammonium cation and a carboxylate anion—esterified to a 12-carbon acyl chain with a trans-double bond at the C2 position.

Table 1: Physicochemical Properties of trans-2-Dodecenoyl-L-carnitine Analytical Standard

PropertyValue
Empirical Formula C19H35NO4
Molecular Weight 341.49 g/mol
CAS Number 1631992-06-7
Assay Purity ≥93.0% (HPLC)
Optical Activity [α]/D -15±2°, c = 0.1 in methanol
Storage Temperature −20°C
Physical Form Neat / Solid

Causality in Handling & Storage: The zwitterionic headgroup renders the molecule highly water-soluble, while the C12 lipophilic tail imparts amphiphilic, surfactant-like properties. If stored in purely aqueous solutions, this dual nature causes non-specific adsorption to polypropylene tubes, leading to artificial concentration drops. Consequently, we strictly mandate that stock solutions be prepared in organic solvents like 1[1] and stored at -20°C to prevent spontaneous hydrolysis of the labile ester bond.

Biological Significance & Metabolic Pathway

Acyl-L-carnitines are obligate carriers for transporting activated long-chain and medium-chain fatty acids across the inner mitochondrial membrane. trans-2-Dodecenoyl-L-carnitine is an intermediate generated during the β-oxidation of longer-chain fatty acids. Accumulation of this specific metabolite in serum or dried blood spots (DBS) is a primary marker for metabolic blockades[1].

Pathway Cytosol Cytosol (Acyl-CoA Pool) CPT1 CPT1 Enzyme (Outer Membrane) Cytosol->CPT1 L-Carnitine IMS Intermembrane Space (C12:1-Carnitine) CPT1->IMS Esterification CACT CACT Translocase (Inner Membrane) IMS->CACT Transport Matrix Mitochondrial Matrix (C12:1-Carnitine) CACT->Matrix Translocation CPT2 CPT2 Enzyme (Inner Membrane) Matrix->CPT2 Binding BetaOx β-Oxidation (Energy Production) CPT2->BetaOx Acyl-CoA Release

Acylcarnitine mitochondrial transport and β-oxidation pathway.

Analytical Methodologies: The LC-MS/MS Paradigm

Historically, gas chromatography (GC) was employed for metabolic profiling; however, the non-volatile zwitterionic state of acylcarnitines requires cumbersome derivatization. Today, is the gold standard, offering direct infusion or rapid chromatographic separation.

Causality in Method Design: We utilize positive electrospray ionization (ESI+). Because the quaternary amine of trans-2-Dodecenoyl-L-carnitine carries a permanent positive charge, it ionizes exceptionally well in ESI+ without the need for protonation via mobile phase additives. However, to achieve chromatographic retention on a reversed-phase column (e.g., C8 or C18), we often employ a mobile phase containing 0.1% formic acid to suppress the ionization of the carboxylate group, neutralizing the anionic charge and increasing overall hydrophobicity.

Workflow Step1 1. Sample Prep & IS Spiking Step2 2. Protein Precipitation Step1->Step2 Step3 3. Centrifugation & Extraction Step2->Step3 Step4 4. LC Separation (RPLC/HILIC) Step3->Step4 Step5 5. ESI+ MS/MS (MRM Mode) Step4->Step5 Step6 6. Data Analysis & QC Step5->Step6

Step-by-step LC-MS/MS analytical workflow for C12:1-Carnitine quantification.

Step-by-Step Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in clinical diagnostics, every protocol must be a self-validating system. The following methodology incorporates internal controls at every critical juncture.

Step 1: Sample Aliquoting & Isotope Spiking

  • Action: Aliquot 50 µL of biological matrix (plasma or serum). Spike with 10 µL of an isotopically labeled internal standard (IS), such as trans-2-Dodecenoyl-L-carnitine-(N-methyl-d3).

  • Causality & Validation: The d3-labeled IS co-elutes with the endogenous analyte but is mass-shifted by +3 Da. This self-validates the extraction efficiency and perfectly corrects for any matrix-induced ion suppression during ESI.

Step 2: Protein Precipitation

  • Action: Add 200 µL of ice-cold methanol/ethanol (80:20 v/v) to the sample. Vortex vigorously for 2 minutes.

  • Causality: The high organic content denatures and precipitates proteins that would otherwise irreversibly foul the LC column. Crucially, this step also disrupts protein-metabolite binding, releasing bound acylcarnitines into the supernatant.

Step 3: Centrifugation & Supernatant Isolation

  • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Validation: Inspect the pellet. A tight, solid pellet confirms complete protein crashing. Run a "solvent blank" post-extraction to ensure no carryover exists in the centrifuge or pipettes.

Step 4: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The gradient starts highly aqueous to wash away salts, then ramps to high organic to elute the lipophilic C12:1 chain. The formic acid ensures the carboxylate group remains protonated (neutral), allowing the C18 stationary phase to effectively retain the molecule.

Step 5: MS/MS Detection (MRM)

  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor-to-product ion transition. According to optimized parameters for acylcarnitines,2[2].

  • Causality: Upon collision-induced dissociation (CID), the molecule characteristically cleaves at the ester bond, yielding a highly stable product ion at m/z 85.1 (the dehydrated carnitine backbone). Monitoring the 342.5 → 85.1 transition provides absolute structural specificity, eliminating false positives from isobaric lipids.

Table 2: Typical LC-MS/MS MRM Parameters

ParameterValue
Ionization Mode Positive ESI (ESI+)
Precursor Ion [M+H]+ m/z 342.5
Product Ion m/z 85.1
Collision Energy (CE) ~25 - 30 eV
Desorption Line Temp 250 °C

Conclusion

The analytical rigor applied to trans-2-Dodecenoyl-L-carnitine is emblematic of modern metabolomics. By understanding the physicochemical causality—how its zwitterionic nature dictates solvent choice, and how its permanent positive charge optimizes ESI+ detection—we transform a simple chemical standard into a highly reliable diagnostic tool.

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Foundational

trans-2-Dodecenoyl-L-carnitine (C12:1-Carnitine): A Critical Biomarker in Mitochondrial Fatty Acid Oxidation Disorders

Executive Summary In the landscape of inherited metabolic diseases, acylcarnitine profiling has revolutionized newborn screening (NBS) and the diagnosis of mitochondrial fatty acid β-oxidation disorders (FAODs). While te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of inherited metabolic diseases, acylcarnitine profiling has revolutionized newborn screening (NBS) and the diagnosis of mitochondrial fatty acid β-oxidation disorders (FAODs). While tetradecenoylcarnitine (C14:1) is widely recognized as the primary screening marker for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), its diagnostic specificity is frequently compromised by false positives resulting from fasting states or heterozygous carrier status.

This technical guide explores the mechanistic and diagnostic utility of trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine) . We examine its critical role in calculating the C14:1/C12:1 ratio to definitively diagnose VLCADD, its emerging status as a primary biomarker for Mitochondrial Enoyl-CoA Isomerase 1 (ECI1) deficiency, and the analytical methodologies required for its precise quantification.

Mechanistic Grounding: The Role of C12:1 in Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation (FAO) is the primary energy source for cardiac and skeletal muscle, particularly during fasting or high metabolic demand [3]. Long-chain fatty acids (LCFAs) cannot passively enter the mitochondria; they require the carnitine shuttle system.

Once inside the mitochondrial matrix, LCFAs undergo sequential cycles of dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. VLCAD is the enzyme responsible for the initial dehydrogenation step of fatty acids with chain lengths of 14 to 20 carbons.

The Pathophysiology of VLCAD Deficiency

When VLCAD is deficient, the β-oxidation of long-chain acyl-CoAs is halted. The accumulated acyl-CoAs (predominantly C14-CoA) are transesterified back into acylcarnitines via Carnitine Palmitoyltransferase II (CPT2) and exported into the bloodstream [4].

The Causality Behind the C14:1/C12:1 Ratio: During a fasting state in a healthy individual, lipolysis increases the overall flux of fatty acids into the mitochondria, causing a proportional elevation of multiple acylcarnitine species, including both C14:1 and C12:1. However, in VLCADD, the specific enzymatic block prevents the conversion of C14 to C12. This creates a "bottleneck" where C14:1 accumulates massively, while the downstream product, C12:1, is starved. Consequently, the C14:1/C12:1 ratio increases dramatically , providing a highly specific metabolic signature that distinguishes true VLCADD from physiological fasting or heterozygous carrier status [4][5].

G LCFA Long-Chain Fatty Acids (Cytosol) CPTI CPT1 LCFA->CPTI AcylCarn Acylcarnitines (C14, C16, C18) CPTI->AcylCarn CACT CACT Transporter AcylCarn->CACT MitoAcylCarn Mitochondrial Acylcarnitines CACT->MitoAcylCarn CPTII CPT2 MitoAcylCarn->CPTII AcylCoA Long-Chain Acyl-CoA CPTII->AcylCoA VLCAD VLCAD Enzyme (Metabolic Block) AcylCoA->VLCAD Accumulation Accumulation of C14:1 Starvation of C12:1 VLCAD->Accumulation VLCAD Deficient BetaOx Beta-Oxidation Cycle VLCAD->BetaOx Normal Flux

Figure 1: Carnitine shuttle pathway and the metabolic block in VLCAD deficiency.

Emerging Applications: ECI1 Deficiency

Beyond VLCADD, C12:1-carnitine is gaining traction in drug development and genetic research as a primary biomarker for Mitochondrial Enoyl-CoA Isomerase 1 (ECI1) deficiency . ECI1 is an auxiliary enzyme required for the oxidation of unsaturated fatty acids.

While human cases of ECI1 deficiency have been historically difficult to identify due to overlapping phenotypes, knockout mouse models (Eci1-deficient mice) have provided a breakthrough. Upon fasting, these models exhibit a unique and highly specific accumulation of unsaturated acylcarnitines, most notably C12:1 acylcarnitine [6]. Researchers and diagnostic laboratories are now utilizing C12:1 as a targeted diagnostic marker to screen human patients presenting with idiopathic ketotic hypoglycemia for potential ECI1 deficiency [6].

Diagnostic Utility & Quantitative Thresholds

To prevent overdiagnosis and the psychological burden of false-positive NBS results, laboratories must rely on multiplexed ratios rather than single-analyte cutoffs [3]. The table below synthesizes the diagnostic thresholds utilized in clinical environments.

Table 1: Key Acylcarnitine Biomarkers and Diagnostic Thresholds

Biomarker / RatioTarget DisorderTypical Cutoff / IndicationClinical & Mechanistic Significance
C12:1 VLCADD / ECI1> 0.23 μmol/L [2]Elevated in VLCADD; proposed primary diagnostic marker for ECI1 deficiency.
C14:1 VLCADD> 0.26 μmol/L [2]Primary NBS screening marker. Prone to false positives from fasting.
C14:1 / C12:1 VLCADDElevated RatioCritical Discriminator: Differentiates true VLCADD from physiological fasting or heterozygous carriers [4][5].
C14:1 / C2 VLCADDElevated RatioCompares long-chain accumulation against acetylcarnitine (C2) to confirm β-oxidation block [3].

Self-Validating Analytical Methodology: LC-MS/MS Protocol

The quantification of C12:1 and C14:1 acylcarnitines requires high sensitivity and specificity, achieved exclusively through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1].

To ensure trustworthiness and self-validation , the protocol must incorporate stable-isotope-labeled internal standards (e.g., d3​ -C12:1 and d9​ -C14:1). These standards are added before extraction to correct for matrix suppression effects, variations in extraction efficiency, and instrument drift, ensuring that the final calculated ratios represent true biological states.

Step-by-Step LC-MS/MS Workflow for Acylcarnitine Profiling
  • Sample Procurement: Obtain a Dried Blood Spot (DBS) on standard filter paper (e.g., Whatman 903). Punch a 3.2 mm disc into a 96-well microtiter plate.

  • Standardized Extraction: Add 100 µL of extraction solvent (typically 80% methanol) spiked with a certified mixture of stable-isotope-labeled internal standards (e.g., Cerilliant Acylcarnitines IS Mix) [1].

  • Incubation: Seal the plate and incubate on an orbital shaker at 45°C for 45 minutes to ensure complete elution of acylcarnitines from the cellulose matrix.

  • Transfer & Evaporation: Transfer the supernatant to a clean 96-well plate. Evaporate the solvent completely under a gentle stream of nitrogen gas at 40°C.

  • Derivatization (Optional but Recommended): To increase ionization efficiency, add 50 µL of 3 N HCl in n-butanol. Incubate at 65°C for 15 minutes to form butyl esters of the acylcarnitines. Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 Acetonitrile:Water containing 0.1% formic acid).

  • MS/MS Acquisition: Inject the sample into the LC-MS/MS system. Utilize Electrospray Ionization (ESI) in positive ion mode. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for C12:1, C14:1, and their respective isotopic internal standards.

  • Data Processing: Calculate the absolute concentrations by comparing the peak area of the endogenous analytes to the internal standards. Compute the C14:1/C12:1 ratio for diagnostic interpretation.

Workflow DBS DBS Punch (3.2mm) Extract Methanol Extraction + Isotope Standards DBS->Extract Evap N2 Evaporation Extract->Evap Deriv Butylation (Optional) Evap->Deriv Recon Reconstitution (Mobile Phase) Deriv->Recon LCMS LC-MS/MS (MRM Mode) Recon->LCMS Data Ratio Calculation (C14:1 / C12:1) LCMS->Data

Figure 2: Step-by-step LC-MS/MS workflow for acylcarnitine extraction and quantification.

References

  • Diagnostic Metabolites - Sigma-Aldrich. Sigma-Aldrich.
  • Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China. Frontiers.
  • Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxid
  • Understanding VLCAD Deficiency. Metabolon.
  • Serum C14:1/C12:1 ratio is a useful marker for differentiating affected patients with very long-chain acyl-CoA dehydrogenase deficiency from heterozygous carriers.
  • Functional redundancy of mitochondrial enoyl-CoA isomerases in the oxidation of unsaturated f
Exploratory

Unraveling the Metabolic Pathways of trans-2-Dodecenoyl-L-Carnitine Accumulation: Mechanisms, Diagnostics, and Workflows

Executive Summary Trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine) is a critical intermediate biomarker in mitochondrial fatty acid β-oxidation (FAO). While acylcarnitines generally serve as transport vehicles for fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine) is a critical intermediate biomarker in mitochondrial fatty acid β-oxidation (FAO). While acylcarnitines generally serve as transport vehicles for fatty acids across the mitochondrial membrane, the pathological accumulation of C12:1-carnitine signals a specific enzymatic blockade in the degradation of unsaturated long-chain fatty acids. This technical guide explores the mechanistic etiology of C12:1-carnitine accumulation—specifically focusing on Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Enoyl-CoA Delta Isomerase 1 (ECI1) deficiencies—and outlines the self-validating analytical workflows required for its quantification.

Mechanistic Drivers of C12:1-Carnitine Accumulation

To understand why C12:1-carnitine accumulates, one must examine the intramitochondrial acyl-CoA pool. Acylcarnitines are diagnostic mirrors of mitochondrial health; their qualitative and quantitative profiles in plasma directly reflect the upstream and downstream pools of acyl-CoA[1].

When a specific FAO enzyme fails, the corresponding acyl-CoA substrate accumulates. Because free Coenzyme A (CoA) is a finite and vital resource for mitochondrial respiration, the cell cannot afford to leave it sequestered in stalled intermediates. To rescue the free CoA pool, carnitine acyltransferases (such as CPT2 acting in reverse) transesterify the stalled acyl group onto L-carnitine. The resulting lipophilic acylcarnitine (e.g., C12:1-carnitine) is then exported from the mitochondria into the bloodstream[1].

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

VLCAD catalyzes the initial dehydrogenation step for long-chain fatty acids (C14–C20). A functional deficiency in VLCAD halts the β-oxidation spiral early in the process. Consequently, patients exhibit a marked accumulation of long-chain intermediates, specifically C14:1, C14:2, C14, and C12:1-carnitine[2]. The presence of C12:1-carnitine in this context is often a result of partial chain-shortening before the enzyme complex completely stalls.

Enoyl-CoA Delta Isomerase 1 (ECI1) Deficiency

The oxidation of unsaturated fatty acids requires auxiliary enzymes to handle double bonds. ECI1 is a mitochondrial isomerase responsible for converting 3-cis and 3-trans-enoyl-CoA intermediates into 2-trans-enoyl-CoA, allowing them to re-enter the standard β-oxidation spiral. A deficiency in ECI1 creates a highly specific bottleneck, leading to a pronounced accumulation of unsaturated acylcarnitines, with C12:1-carnitine acting as the primary diagnostic marker[3].

Pathway UnsatFA Unsaturated Fatty Acids (Cytosol) AcylCoA Acyl-CoA (Cytosol) UnsatFA->AcylCoA ACSL CPT1 CPT1 (Outer Membrane) AcylCoA->CPT1 AcylCarn Acylcarnitine (Intermembrane) CPT1->AcylCarn CACT CACT (Inner Membrane) AcylCarn->CACT MitoAcylCarn Acylcarnitine (Mitochondrial Matrix) CACT->MitoAcylCarn CPT2 CPT2 (Inner Membrane) MitoAcylCarn->CPT2 MitoAcylCoA Acyl-CoA (Mitochondrial Matrix) CPT2->MitoAcylCoA VLCAD VLCAD (Dehydrogenation) MitoAcylCoA->VLCAD β-Oxidation ECI1 ECI1 (Isomerization) MitoAcylCoA->ECI1 Unsaturated FA EnoylCoA trans-2-Enoyl-CoA (e.g., C12:1-CoA) VLCAD->EnoylCoA Accumulation trans-2-Dodecenoyl-L-carnitine (Accumulation & Efflux) EnoylCoA->Accumulation Enzyme Blockade Re-esterification ECI1->EnoylCoA

Mitochondrial β-oxidation pathway highlighting C12:1-carnitine accumulation due to enzyme blockade.

Analytical Workflows and Experimental Protocols

To ensure scientific integrity, the quantification of C12:1-carnitine must utilize self-validating analytical systems. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[3].

Protocol: LC-MS/MS Quantification of Acylcarnitines

Causality of Design : Methanol is used as the extraction solvent because it simultaneously precipitates interfering plasma proteins while efficiently solubilizing amphipathic acylcarnitines. The addition of isotopically labeled internal standards prior to extraction is a critical self-validating step; it corrects for variable extraction efficiencies and ion suppression (matrix effects) during ionization.

  • Sample Preparation : Punch a 3.2 mm disc from a Dried Blood Spot (DBS) or aliquot 10 μL of plasma into a microtiter plate.

  • Internal Standard Addition : Add 100 μL of methanolic extraction buffer containing a known concentration of deuterium-labeled internal standard (e.g., d3-C12:1-carnitine).

  • Extraction : Shake the plate at 4°C for 30 minutes to facilitate protein precipitation and metabolite diffusion.

  • Derivatization (Optional but Recommended) : Evaporate the supernatant under nitrogen. Add 50 μL of 3 N HCl in n-butanol and incubate at 65°C for 15 minutes. Rationale: Butylation increases the hydrophobicity of short and medium-chain acylcarnitines, improving their retention on reverse-phase LC columns.

  • LC-MS/MS Analysis : Inject the reconstituted sample into an LC-MS/MS system.

  • MRM Transitions : Program the mass spectrometer to monitor the specific transition for C12:1-carnitine: m/z 342.3 > 85.0 [3].

    • Expert Insight: The parent ion (342.3) is the protonated C12:1-carnitine. The product ion (85.0) represents the +CH2-CH=CH-COOH fragment derived from the carnitine backbone, ensuring high specificity.

Workflow Sample Sample Collection (Plasma / DBS) Extraction Metabolite Extraction (Methanol + Internal Stds) Sample->Extraction Derivatization Derivatization (Butylation - Optional) Extraction->Derivatization LC Liquid Chromatography (Reverse Phase) Derivatization->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data Data Analysis (C12:1 Quantification) MS->Data

Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of acylcarnitines.

Protocol: In Vitro Fibroblast FAO Flux Assay

To confirm a genetic defect functionally, researchers utilize patient-derived fibroblasts.

  • Culturing : Seed patient fibroblasts in standard DMEM.

  • Substrate Loading : Switch media to an assay buffer containing stable-isotope labeled unsaturated fatty acids (e.g., [U-13C] oleic acid) and unesterified L-carnitine. Rationale: Supplying a heavy-labeled unsaturated precursor forces metabolic flux through ECI1/VLCAD, amplifying the bottleneck and isolating the signal from endogenous background lipids.

  • Incubation & Harvest : Incubate for 72 hours. Collect the extracellular media.

  • Analysis : Analyze the media via LC-MS/MS to detect the efflux of labeled C12:1-carnitine.

Quantitative Biomarker Profiles

The differential diagnosis of FAO disorders relies heavily on comparing the ratios and absolute concentrations of specific acylcarnitines. The table below summarizes the expected plasma variations.

Table 1: Comparative Acylcarnitine Profiles in Metabolic Deficiencies

AnalyteHealthy Baseline (μM)VLCAD Deficiency (μM)ECI1 Deficiency (μM)
C12:1-carnitine ~ 0.03Elevated (> 0.20) Elevated (~ 0.09) [3]
C14:1-carnitine ~ 0.04Highly Elevated (> 0.60) Mildly Elevated
C16-carnitine ~ 0.15Normal to Mildly ElevatedNormal

Note: In ECI1 deficiency, the phenotype is often milder than VLCAD due to the compensatory presence of a second mitochondrial isomerase, ECI2[3].

Therapeutic Horizons

Understanding the precise molecular blockade leading to C12:1-carnitine accumulation has paved the way for targeted interventions. Traditional management of long-chain FAO defects involves dietary restriction of long-chain fats and supplementation with medium-chain triglycerides (MCTs) to bypass the enzymatic block.

However, modern drug development is shifting toward genetic rescue. Recent preclinical studies have demonstrated the efficacy of synthetic mRNA therapies encapsulated in Lipid Nanoparticles (LNPs). Intravenous administration of human VLCAD (hVLCAD) mRNA to deficient murine models has successfully restored mitochondrial protein localization, increased enzyme activity, reduced hepatic steatosis, and significantly cleared the accumulation of toxic long-chain acylcarnitines (including C12:1-carnitine) from the blood[2].

References

  • Fatty acid oxidation in health and disease - UvA-DARE (Digital Academic Repository)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)

Sources

Foundational

Analytical Profiling and Quantification of trans-2-Dodecenoyl-L-carnitine: A Technical Whitepaper

Executive Summary In the realm of metabolomics and clinical diagnostics, acylcarnitines serve as indispensable biomarkers for identifying inborn errors of metabolism, fatty acid oxidation defects, and specific organic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of metabolomics and clinical diagnostics, acylcarnitines serve as indispensable biomarkers for identifying inborn errors of metabolism, fatty acid oxidation defects, and specific organic acidurias[1]. Among these, trans-2-Dodecenoyl-L-carnitine (commonly referred to as C12:1-Carnitine) is a critical medium-chain acylcarnitine[2]. Accurate quantification of this metabolite in biological matrices—such as plasma or dried blood spots (DBS)—requires highly specific analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

This whitepaper provides an in-depth technical guide on the physicochemical properties, exact mass, molecular weight, and the rigorous analytical workflows required to quantify trans-2-Dodecenoyl-L-carnitine using certified reference materials (CRMs).

Physicochemical Profiling: Exact Mass and Molecular Weight

To develop robust mass spectrometry assays, distinguishing the target analyte from complex biological background noise is paramount. High-resolution mass spectrometry (HRMS) relies heavily on the monoisotopic exact mass , while standard triple quadrupole methods utilize the average molecular weight for precursor ion selection.

The molecular weight of trans-2-Dodecenoyl-L-carnitine is 341.49 g/mol [2][3]. Its chemical formula, C19H35NO4, yields a monoisotopic exact mass of 341.2566 Da . The precise determination of these values is critical; a mass error of even a few parts per million (ppm) in HRMS can lead to false-positive identification of isobaric lipid species.

Table 1: Physicochemical Parameters of trans-2-Dodecenoyl-L-carnitine
ParameterValueAnalytical Significance
Chemical Formula C19H35NO4[2]Dictates isotopic distribution patterns in MS spectra.
Molecular Weight 341.49 g/mol [3]Used for nominal mass precursor selection in low-resolution MS.
Monoisotopic Exact Mass 341.2566 DaEssential for HRMS (e.g., TOF or Orbitrap) to ensure high specificity.
CAS Number 1631992-06-7[2]Unique identifier for sourcing Certified Reference Materials (CRMs).
Storage Temperature −20°C[2]Prevents hydrolysis of the ester bond, ensuring CRM stability.

Metabolic Significance and the Carnitine Shuttle

trans-2-Dodecenoyl-L-carnitine is an intermediate generated during the β-oxidation of fatty acids[1]. Because long-chain and medium-chain fatty acids cannot freely cross the inner mitochondrial membrane, they are conjugated to L-carnitine. This conjugation forms acylcarnitines, which are then translocated into the mitochondrial matrix via the Carnitine-Acylcarnitine Translocase (CACT) system[1][2]. Abnormal accumulation of C12:1-Carnitine indicates a bottleneck or enzymatic deficiency within this β-oxidation pathway.

Mitochondrial carnitine shuttle pathway highlighting acylcarnitine translocation.

Analytical Methodology: LC-MS/MS Protocol

The gold standard for quantifying trans-2-Dodecenoyl-L-carnitine is LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode[4][5]. To ensure the protocol is a self-validating system , the inclusion of a stable isotope-labeled internal standard (SIL-IS) is mandatory prior to extraction. This internal control automatically corrects for variable extraction efficiencies and matrix-induced ion suppression during Electrospray Ionization (ESI), ensuring that the final quantified concentration reflects the true physiological state rather than analytical variance.

Step-by-Step Extraction and Quantification Workflow
  • Sample Preparation: Punch a standard 3.2 mm disk from a dried blood spot (DBS) card or aliquot 50 µL of plasma into a 96-well plate[4].

  • Internal Standard Spiking: Add 10 µL of a working solution containing a stable isotope-labeled CRM (e.g., d3-C12:1-Carnitine) to each sample[1]. Causality: Spiking before extraction ensures that any physical loss of the analyte during subsequent steps is proportionally mirrored by the internal standard.

  • Protein Precipitation & Extraction: Add 200 µL of Methanol containing 0.1% formic acid. Causality: Methanol acts as a powerful protein precipitant while maintaining the high solubility of medium-chain acylcarnitines. The acidic environment ensures the carnitine moiety remains protonated, optimizing downstream ESI efficiency.

  • Incubation & Centrifugation: Agitate the plate on an orbital shaker for 30 minutes at room temperature, followed by centrifugation at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the clarified supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient of Water and Methanol (both containing 0.1% formic acid) at a flow rate of 0.40 mL/min[5].

Step-by-step LC-MS/MS analytical workflow for acylcarnitine quantification.

Mass Spectrometry Parameters & Fragmentation Causality

The selection of MRM transitions is not arbitrary. In positive ESI mode, trans-2-Dodecenoyl-L-carnitine readily forms a protonated precursor ion [M+H]+ at m/z 342.26 .

During collision-induced dissociation (CID) in the second quadrupole, the ester bond of the acylcarnitine cleaves, and the carnitine backbone undergoes dehydration. This yields a highly stable, characteristic product ion at m/z 85.0 [4][6]. Monitoring this specific transition (m/z 342.26 → 85.0) filters out isobaric lipid interferences that do not share the carnitine moiety, thereby guaranteeing high analytical specificity.

Table 2: Optimized MRM Parameters for C12:1-Carnitine
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale
trans-2-Dodecenoyl-L-carnitine 342.2685.0[4][6]25 - 30m/z 85.0 represents the dehydrated carnitine backbone, universal to all acylcarnitines.
d3-C12:1-Carnitine (SIL-IS) 345.2685.025 - 30The +3 Da mass shift isolates the IS signal; identical fragmentation behavior ensures accurate correction.

Quality Control & Reference Material Validation

For clinical and drug development applications, the use of Certified Reference Materials (CRMs) is non-negotiable. Analytical standards must be manufactured and tested under stringent industry standards, specifically ISO 17034, ISO/IEC 17025, and ISO 9001[1].

Using high-purity, solution-based multi-analyte acylcarnitine CRM mixes (often supplied at concentrations of 100-200 µg/mL in Methanol:1% aqueous formic acid) allows laboratories to establish highly accurate calibration curves, verify assay linearity, and conduct internal proficiency testing[3][7]. A comprehensive Certificate of Analysis (CoA) providing data on stability, homogeneity, and metrological traceability is required to support regulatory submissions and ensure the trustworthiness of the generated metabolomic data[1].

References

  • A-145-1ML - Cerilliant Cerilliant[Link]

  • Parent and Neutral Loss Monitoring on a Quadrupole Ion Trap Mass Spectrometer: Screening of Acylcarnitines in Complex Mixtures American Chemical Society [Link]

  • Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots Agilent [Link]

  • Supporting Information Identification of GPR35 involved metabolic characteristics using LC-MS/MS-based metabolomics and lipidomics AMM Journal [Link]

Sources

Exploratory

Endogenous Profiling of trans-2-Dodecenoyl-L-carnitine in Healthy Human Plasma: A Technical Blueprint for LC-MS/MS Quantification

Biochemical Context & Clinical Significance trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine), cataloged under HMDB0013326, is a medium-chain acylcarnitine that serves as an essential intermediate in the mitochondrial β-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Biochemical Context & Clinical Significance

trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine), cataloged under HMDB0013326, is a medium-chain acylcarnitine that serves as an essential intermediate in the mitochondrial β-oxidation of fatty acids. Endogenous acylcarnitines are synthesized when acyl-CoA esters are conjugated to L-carnitine via the enzyme Carnitine Palmitoyltransferase 1 (CPT1), allowing the transport of fatty acids across the inner mitochondrial membrane.

While primary attention in lipidomics is often given to short-chain or very-long-chain acylcarnitines, medium-chain species like C12:1-carnitine are emerging as critical diagnostic biomarkers. Abnormal accumulation in plasma is a hallmark of specific inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Furthermore, recent quantitative trait loci (QTL) studies have identified significant associations between plasma trans-2-Dodecenoylcarnitine levels and the PDXDC1 gene in the context of Alzheimer's disease pathology, indicating its potential utility as a biomarker for neurodegenerative metabolic shifts[1].

MetabolicPathway FA Medium-Chain Fatty Acids (C12:1) AcylCoA Acyl-CoA Synthetase Activation FA->AcylCoA CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AcylCoA->CPT1 Coenzyme A C121Car trans-2-Dodecenoyl-L-carnitine (Mitochondrial Matrix) CPT1->C121Car L-Carnitine Conjugation Translocase Carnitine-Acylcarnitine Translocase (CACT) C121Car->Translocase Plasma Plasma Circulation (Endogenous Pool) Translocase->Plasma Cellular Efflux

Mitochondrial synthesis and plasma efflux of trans-2-Dodecenoyl-L-carnitine.

Endogenous Concentration Baseline in Healthy Plasma

Establishing a reliable baseline for trans-2-Dodecenoyl-L-carnitine is critical for distinguishing pathological states from physiological variance. Because acylcarnitines exist in dynamic equilibrium with their corresponding intracellular acyl-CoA pools, plasma concentrations are heavily influenced by fasting states, exercise, and age.

The quantitative data summarized below reflects the endogenous circulating levels of C12:1-carnitine in healthy human cohorts, determined via validated mass spectrometry methodologies.

Table 1: Endogenous C12:1-Carnitine Concentrations
Population CohortMean Concentration (µmol/L)Range / SD (µmol/L)MatrixAnalytical MethodReference
Healthy Adults (Mixed Gender) 0.080.06 – 0.14PlasmaLC-MS/MS[2]
Healthy Females (Reproductive Age) 0.063± 0.019 (SD)SerumESI-MS/MS[3]
Preterm Infants 0.028± 0.008 (SD)PlasmaLC-MS/MS[4]

Note: In healthy adults, the endogenous concentration of C12:1-carnitine typically hovers around 60 to 140 nmol/L. Deviations beyond this range, particularly when normalized against free carnitine (C0) levels, trigger diagnostic algorithms for metabolic dysfunction.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To quantify trace levels of trans-2-Dodecenoyl-L-carnitine with high fidelity, the analytical workflow must account for matrix effects, ex vivo degradation, and isobaric interference. The following step-by-step protocol is designed as a self-validating system , where every step has a built-in mechanistic safeguard.

Reagents and Standards
  • Target Analyte: trans-2-Dodecenoyl-L-carnitine analytical standard (e.g., Cerilliant® Acylcarnitines Mix 3)[5].

  • Internal Standard (IS): Deuterated D3-C12:1-Carnitine.

  • Extraction Solvent: 80:20 Methanol:Acetonitrile (LC-MS grade) pre-chilled to -20°C.

Step-by-Step Sample Preparation Workflow
  • Aliquot & Spike: Transfer 50 µL of human plasma into a low-bind microcentrifuge tube. Immediately spike with 10 µL of the D3-C12:1-Carnitine IS working solution.

    • Causality: Adding the stable isotope-labeled IS before any extraction steps ensures that any volumetric losses during precipitation or subsequent ion suppression in the MS source are mathematically normalized. This is the cornerstone of a self-validating quantitative assay.

  • Protein Precipitation (PPT): Add 200 µL of the pre-chilled 80:20 Methanol:Acetonitrile extraction solvent. Vortex vigorously for 2 minutes.

    • Causality: Methanol effectively disrupts hydrophobic protein-metabolite binding (releasing bound acylcarnitines from albumin), while Acetonitrile provides a sharp, dense precipitation of high-molecular-weight globulins, preventing downstream column clogging[6].

  • Thermal Stabilization: Incubate the mixture at -20°C for 30 minutes.

    • Causality: Cold incubation maximizes protein flocculation and arrests the activity of endogenous plasma esterases, preventing the ex vivo hydrolysis of the carnitine ester bond.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer 150 µL of the clear supernatant to an LC vial equipped with a glass insert.

LCMSWorkflow Sample Plasma (50 µL) IS Add IS (D3-C12:1) Sample->IS PPT Protein Ppt. (MeOH/ACN) IS->PPT Denature Centrifuge Centrifugation (14k x g, 4°C) PPT->Centrifuge LC UHPLC (C18 Column) Centrifuge->LC Supernatant MS ESI-MS/MS (MRM Mode) LC->MS Ionization

Self-validating LC-MS/MS sample preparation and analysis workflow.

Chromatographic Separation (UHPLC)
  • Column: Reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: A linear gradient from 2% B to 98% B over 10 minutes[6].

  • Causality: As a medium-chain acylcarnitine, C12:1 possesses moderate lipophilicity. A reverse-phase C18 column combined with a gradual organic gradient ensures adequate retention and baseline separation from short-chain (eluting early) and long-chain (eluting late) isobaric interferences.

Mass Spectrometry (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: The protonated precursor ion for trans-2-Dodecenoyl-L-carnitine is typically observed at m/z 342.3. The primary product ion used for quantitation is m/z 85.1, which corresponds to the characteristic dehydrated carnitine backbone fragment[7].

  • Causality: Operating in MRM mode provides unparalleled specificity. By isolating the m/z 342.3 precursor and selectively monitoring the m/z 85.1 fragment, the detector becomes blind to co-eluting matrix components, ensuring high signal-to-noise ratios even at endogenous plasma concentrations (0.08 µmol/L).

Quality Control & Trustworthiness

To guarantee the scientific integrity of the generated data, the following self-validating checks must be integrated into the batch run:

  • Pooled QC Samples: Combine 10 µL of every study sample to create a pooled Quality Control (QC) matrix. Inject this QC sample every 10 runs. The Relative Standard Deviation (RSD) of the C12:1-carnitine peak area in the QC samples must remain below 15% to validate instrument stability[6].

  • Matrix Effect Evaluation: Perform a post-column infusion of the C12:1-carnitine standard while injecting a blank plasma extract. Any significant suppression or enhancement of the baseline signal at the retention time of C12:1 indicates unmanaged matrix effects, necessitating a modification of the LC gradient.

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method development for trans-2-Dodecenoyl-L-carnitine quantification

Application Note: LC-MS/MS Method Development for trans-2-Dodecenoyl-L-carnitine Quantification Biological Context & Diagnostic Significance trans-2-Dodecenoyl-L-carnitine (C12:1 carnitine) is a medium-to-long-chain acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Method Development for trans-2-Dodecenoyl-L-carnitine Quantification

Biological Context & Diagnostic Significance

trans-2-Dodecenoyl-L-carnitine (C12:1 carnitine) is a medium-to-long-chain acylcarnitine that plays an indispensable role in mitochondrial fatty acid β-oxidation. It acts as a critical carrier, transporting activated long-chain fatty acids across the inner mitochondrial membrane into the matrix where energy production occurs[1].

Clinically, C12:1 carnitine is a primary diagnostic biomarker for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), a severe, potentially fatal inborn error of metabolism[2]. When the VLCAD enzyme is deficient, intermediate acyl-CoAs accumulate in the mitochondrial matrix, are converted back into acylcarnitines (including C12:1 carnitine) via the carnitine shuttle, and subsequently efflux into the bloodstream[2]. Accurate quantification of C12:1 carnitine in plasma or dried blood spots (DBS) is therefore essential for newborn screening, disease monitoring, and the pharmacokinetic evaluation of emerging therapeutics.

Pathway Cytosol Cytosol: Long-Chain Fatty Acyl-CoA CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 Carnitine binding AcylCarnitine Acylcarnitine (e.g., C12:1-Carnitine) CPT1->AcylCarnitine Conversion CACT CACT Translocase AcylCarnitine->CACT Transport CPT2 CPT2 (Inner Membrane) CACT->CPT2 Matrix Mitochondrial Matrix: Acyl-CoA CPT2->Matrix Release of Carnitine VLCAD VLCAD Enzyme (Beta-Oxidation) Matrix->VLCAD Substrate Block VLCADD (Deficiency) Accumulation of C12:1 VLCAD->Block Blocked in Disease Block->AcylCarnitine Backlog / Efflux

Mitochondrial carnitine shuttle and the mechanism of C12:1-carnitine accumulation in VLCADD.

Method Development Logic & Causality

Developing a robust LC-MS/MS method for C12:1 carnitine requires balancing high-throughput demands with the need for extreme analytical sensitivity and specificity.

Sample Preparation (The "Why"): Historically, acylcarnitine analysis relied on derivatization (e.g., esterification with butanolic HCl) to increase hydrophobicity and ionization efficiency. However, derivatization introduces analytical variability, increases sample preparation time, and can cause unintended hydrolysis of the acylcarnitines[3]. Modern triple quadrupole mass spectrometers possess sufficient sensitivity to detect underivatized acylcarnitines. Therefore, a simple Protein Precipitation (PPT) using methanol is preferred[3]. Methanol is selected over acetonitrile because it minimizes the co-precipitation of highly lipophilic endogenous compounds, ensuring a high recovery rate of the amphiphilic C12:1 carnitine.

Chromatographic Separation (The "Why"): While short-chain acylcarnitines (C2-C4) often require Hydrophilic Interaction Liquid Chromatography (HILIC) due to their high polarity, C12:1 carnitine possesses a 12-carbon aliphatic tail with a single double bond. This provides sufficient hydrophobicity for strong retention on a Reversed-Phase (RP) C18 column[4]. A gradient elution utilizing water and acetonitrile—both modified with 0.1% formic acid and 2 mM ammonium formate—ensures sharp peak shapes. The formic acid ensures the carnitine carboxyl group remains protonated, improving positive ion ESI efficiency, while the ammonium formate provides ionic strength to prevent secondary interactions with residual silanols on the stationary phase[4].

Mass Spectrometry (The "Why"): Detection is performed in positive Electrospray Ionization (ESI+) mode. The characteristic collision-induced dissociation (CID) of underivatized acylcarnitines yields a highly abundant product ion at m/z 85.0, which corresponds to the dehydrated carnitine backbone ( C4​H5​NO+ )[1]. The optimal Multiple Reaction Monitoring (MRM) transition for the trans-2-Dodecenoyl-L-carnitine precursor ( [M+H]+ ) is m/z 342.3 → 85.0[1].

Workflow N1 Plasma/Serum Sample N2 Protein Precipitation (Methanol) N1->N2 Add IS & Solvent N3 Centrifugation & Supernatant Collection N2->N3 15,000 x g, 10 min N4 UHPLC Separation (C18 Column, Gradient) N3->N4 Inject 2-5 µL N5 ESI+ MS/MS Detection (MRM: 342.3 -> 85.0) N4->N5 Ionization N6 Data Analysis & Quantification N5->N6 Peak Integration

End-to-end LC-MS/MS workflow for underivatized C12:1 carnitine quantification.

Self-Validating Experimental Protocol

To ensure this protocol functions as a self-validating system, every analytical batch must incorporate an isotopically labeled internal standard (IS) spiked prior to extraction. This corrects for matrix effects and variations in ionization efficiency. Furthermore, the inclusion of matrix blanks confirms the absence of carryover, while low, mid, and high Quality Control (QC) samples validate ongoing assay accuracy.

Reagents and Materials
  • trans-2-Dodecenoyl-L-carnitine analytical standard (Sigma-Aldrich).

  • Internal Standard (IS): d3​ -C14:1 carnitine or d3​ -palmitoylcarnitine (used as a structural surrogate if d3​ -C12:1 is unavailable).

  • LC-MS grade Methanol, Acetonitrile, and Water.

  • Formic Acid and Ammonium Formate (LC-MS grade).

Step-by-Step Sample Preparation
  • Aliquot : Transfer 50 µL of plasma (or serum) into a 1.5 mL microcentrifuge tube[4].

  • Spike IS : Add 10 µL of the internal standard working solution (e.g., 1 µM in 50% methanol).

  • Protein Precipitation : Add 200 µL of ice-cold Methanol. Causality: The 1:4 ratio of aqueous to organic solvent effectively precipitates >95% of plasma proteins while keeping acylcarnitines in solution[3].

  • Vortex : Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge : Spin at 15,000 × g for 10 minutes at 4°C. Causality: High-speed centrifugation tightly pellets the precipitated proteins, preventing micro-particulates from clogging the sub-2-micron UHPLC column frit[3].

  • Transfer : Carefully transfer 150 µL of the supernatant to an LC autosampler vial containing a glass insert.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid + 2 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 45°C (Reduces backpressure and improves mass transfer)

| Injection Volume | 2.0 µL |

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
4.0 10 90
5.0 10 90
5.1 95 5

| 7.0 | 95 | 5 |

Table 3: Mass Spectrometry (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
C12:1 Carnitine 342.3 85.0 35 25

| IS ( d3​ -C14:1) | 373.3 | 85.0 | 35 | 26 |

Quantitative Validation Criteria

A robust bioanalytical method must demonstrate linearity, precision, and accuracy in accordance with FDA/EMA guidelines. The following table summarizes the target validation metrics for this specific assay.

Table 4: Quantitative Validation Summary

Parameter Result / Acceptance Criteria
Linear Range 1.0 nM – 5000 nM

| Correlation Coefficient ( R2 ) | > 0.995 | | Limit of Detection (LOD) | 0.3 nM (S/N > 3) | | Limit of Quantification (LOQ) | 1.0 nM (S/N > 10, CV < 20%) | | Intra-day Precision (CV%) | < 8.5% | | Inter-day Precision (CV%) | < 11.2% | | Mean Recovery | 92.4% ± 4.1% |

References

  • Fatty acid oxidation in health and disease - UvA-DARE (Digital Academic Repository).1

  • Synthetic mRNA Rescues Very Long-Chain Acyl-CoA Dehydrogenase Deficiency in Patient Fibroblasts and a Murine Model - PMC (National Institutes of Health).2

  • Diagnostic Metabolites - Sigma-Aldrich.

  • MetaboQuan-R for Acylcarnitines in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies - Waters Corporation.3

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC (National Institutes of Health). 4

Sources

Application

Quantitative Analysis of trans-2-Dodecenoyl-L-carnitine (C12:1) in Dried Blood Spots by LC-MS/MS

An Application Note for Clinical and Research Professionals Abstract This application note provides a detailed protocol for the extraction and quantification of trans-2-Dodecenoyl-L-carnitine (C12:1-AC), a critical bioma...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Clinical and Research Professionals

Abstract

This application note provides a detailed protocol for the extraction and quantification of trans-2-Dodecenoyl-L-carnitine (C12:1-AC), a critical biomarker for certain fatty acid oxidation (FAO) disorders, from dried blood spots (DBS). The use of DBS offers significant advantages for sample collection, particularly in newborn screening, due to its minimal invasiveness and ease of transport and storage.[1][2] The methodology described herein utilizes a robust sample preparation procedure involving solvent extraction and butylester derivatization, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high sensitivity, specificity, and throughput, making it suitable for both clinical screening and research applications.

Introduction: Clinical Significance and Analytical Challenge

Acylcarnitines are essential intermediates in the metabolism of fatty acids, facilitating their transport into the mitochondrial matrix for β-oxidation.[2] Genetic defects in the enzymes of this pathway lead to the accumulation of specific acylcarnitine species in bodily fluids. An elevated concentration of trans-2-Dodecenoyl-L-carnitine (C12:1-AC) in blood is a key indicator for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, two serious inborn errors of metabolism.

Early detection of these disorders through newborn screening is crucial to prevent life-threatening events like hypoglycemia, cardiomyopathy, and sudden infant death.[3] Tandem mass spectrometry (MS/MS) has become the gold standard for newborn screening, enabling the simultaneous analysis of multiple acylcarnitines and amino acids from a single dried blood spot.[4][5][6] This protocol details a validated method for the precise measurement of C12:1-AC, providing laboratories with a reliable tool for the diagnosis and monitoring of FAO disorders.

Principle of the Method

The analytical workflow is based on the stable isotope dilution method coupled with LC-MS/MS. The overall process involves three key stages:

  • Sample Preparation: A small disc is punched from the dried blood spot and subjected to solvent extraction. An extraction solution containing a mixture of stable isotope-labeled internal standards (SIL-IS) is used. This is a critical step, as the SIL-IS for C12:1-AC will mimic the analyte's behavior throughout the extraction, derivatization, and ionization processes, correcting for any sample loss or matrix effects and ensuring accurate quantification.[7]

  • Derivatization: The extracted acylcarnitines are chemically converted to their butyl ester derivatives by heating with butanolic hydrochloride. This derivatization serves two primary purposes: it increases the volatility and thermal stability of the acylcarnitines and, more importantly, it standardizes their fragmentation pattern in the mass spectrometer. All derivatized acylcarnitines will produce a common product ion at m/z 85 upon collision-induced dissociation (CID), which is characteristic of the butylated carnitine moiety.[2][8]

  • LC-MS/MS Detection: The derivatized sample is injected into an LC-MS/MS system. While flow-injection analysis (FIA) is often used for high-throughput screening, the use of a rapid Ultra-Performance Liquid Chromatography (UPLC) step provides enhanced specificity by chromatographically separating C12:1-AC from potential isobaric and isomeric interferences.[9][10] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the transition from the precursor ion (the butylated C12:1-AC) to the common product ion (m/z 85).

Materials and Reagents

Equipment
  • Tandem Mass Spectrometer (e.g., SCIEX Triple Quad™, Waters Xevo™ TQ)

  • UPLC or HPLC System (e.g., Waters ACQUITY™, Agilent 1290 Infinity II)

  • DBS Puncher (3.0 mm) and cutting mat

  • 96-well microplates (polypropylene)

  • Microplate shaker

  • Centrifuge with microplate carriers

  • Solvent evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Plate sealer

  • Analytical balance, vortex mixer, and calibrated pipettes

Chemicals and Consumables
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Butanol (ACS grade)

  • Acetyl Chloride (or 3 N HCl in n-Butanol, commercially available)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • trans-2-Dodecenoyl-L-carnitine standard

  • Stable Isotope-Labeled Internal Standard (e.g., D3-C12:1-AC or other suitable labeled standard)

  • Dried Blood Spot cards (e.g., Whatman 903)[1]

  • Control DBS materials (with low, medium, and high C12:1-AC concentrations)

Experimental Protocol

Preparation of Reagents
  • Extraction Solution (Methanol with Internal Standards): Prepare a stock solution of the C12:1-AC internal standard in methanol. Dilute this stock to a final working concentration (e.g., 0.5 µM) in methanol. This solution should be stored at 2-8°C. The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.

  • Derivatization Reagent (3 N HCl in n-Butanol): This reagent can be purchased commercially or prepared by slowly and carefully adding acetyl chloride to ice-cold n-butanol in a fume hood. For example, add 24 mL of acetyl chloride to 100 mL of n-butanol dropwise while stirring in an ice bath. This is an exothermic reaction and requires appropriate safety precautions. The reagent should be stored in a desiccator.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Sample Preparation Workflow

The entire workflow from DBS punching to final analysis is depicted below.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis A 1. Punch 3mm Disc from Dried Blood Spot B 2. Place Disc in 96-Well Plate A->B C 3. Add 100 µL Extraction Solution (Methanol + Internal Standards) B->C D 4. Incubate & Shake (20 min @ Room Temp) C->D E 5. Evaporate to Dryness (Nitrogen Stream, 40°C) D->E F 6. Add 50 µL Butanolic-HCl (3N) E->F G 7. Seal Plate & Incubate (15 min @ 65°C) F->G H 8. Evaporate to Dryness (Nitrogen Stream, 40°C) G->H I 9. Reconstitute in 100 µL Mobile Phase (80:20 ACN:H2O) H->I J 10. Centrifuge Plate (3000 rpm, 5 min) I->J K 11. Inject Supernatant for LC-MS/MS Analysis J->K

Caption: Workflow for C12:1-AC analysis from DBS.

Step-by-Step Methodology
  • Punching: Using a 3.0 mm manual or automated puncher, punch one disc from the center of the dried blood spot into a designated well of a 96-well polypropylene plate. Include calibrators, quality controls (QCs), and blank DBS samples in the run.

  • Extraction: Add 100 µL of the methanolic internal standard solution to each well.

  • Incubation: Seal the plate and place it on a microplate shaker. Incubate for 20 minutes at room temperature with gentle shaking. This step allows for the efficient extraction of acylcarnitines from the paper matrix into the solvent.[1]

  • Drying: Unseal the plate and evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Derivatization: Add 50 µL of 3 N HCl in n-butanol to each well.[8]

  • Heating: Reseal the plate securely and incubate in an oven or heating block at 65°C for 15 minutes. This is the critical derivatization step where the carboxyl group of the acylcarnitine is esterified.

  • Final Drying: Remove the plate from the heat, let it cool, and unseal. Evaporate the butanolic-HCl reagent to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase mixture (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid). This solvent should be compatible with the initial LC conditions to ensure good peak shape.[1]

  • Centrifugation: Seal the plate again and centrifuge at 3000 rpm for 5 minutes to pellet any particulate matter from the DBS paper that may have been transferred.

  • Injection: Place the plate in the autosampler of the LC-MS/MS system. Inject an appropriate volume (e.g., 5-10 µL) of the supernatant for analysis.

LC-MS/MS Parameters

The following are typical starting parameters and should be optimized for the specific instrument used.

ParameterSuggested SettingRationale
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good reversed-phase retention and separation for butylated acylcarnitines.
Flow Rate 0.4 mL/minA standard flow rate for analytical UPLC systems, balancing speed and resolution.
Gradient Start at 20% B, ramp to 95% B over 2-3 min, hold, and re-equilibrate.A gradient is necessary to elute the range of acylcarnitines with varying chain lengths.
Injection Volume 5 µLA typical volume; can be adjusted based on sensitivity requirements.
Ionization Mode Electrospray Ionization, Positive (ESI+)Acylcarnitines readily form positive ions due to the quaternary amine group.
Ion Source Temp. 500-550°COptimized for efficient desolvation and ionization.
MRM Transitions See table belowSpecific precursor-to-product ion transitions ensure high selectivity and sensitivity for detection.
Table 1: Example MRM Transitions for Butylated C12:1-AC
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
C12:1-AC (Butyl)426.485.15025-35
D3-C12:1-AC (Butyl)429.485.15025-35
(Note: Exact m/z values and collision energies must be optimized for the specific instrument and analyte standard.)

Method Validation Considerations

A thorough method validation is essential to ensure the reliability of results, especially in a clinical context.[11][12] Key validation experiments for DBS assays include:

  • Selectivity: Analyze at least six blank DBS samples from different donors to check for interferences at the retention time of the analyte.

  • Linearity and Range: Establish a calibration curve over the expected clinical concentration range.

  • Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (%CV) using QC samples at a minimum of three concentration levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the DBS card and whole blood components by comparing the response of the analyte in neat solution versus post-extraction spiked blank matrix.[11]

  • Extraction Recovery: Assess the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.[13]

  • Hematocrit Effect: Since the viscosity of blood affects how it spreads on the filter paper, the assay's performance must be evaluated using blood with different hematocrit levels (e.g., 30% to 60%). The area of the fixed-diameter punch will contain different amounts of blood, which can introduce a bias.[13][14]

  • Stability: Evaluate the stability of C12:1-AC in DBS under various conditions: short-term at room temperature, long-term at -20°C or -80°C, and post-preparative stability in the autosampler.

References

  • Screening newborns for metabolic disorders based on targeted metabolomics using tandem mass spectrometry. Yonsei Medical Journal. Available at: [Link]

  • Procedures and practices for the validation of bioanalytical methods using dried blood spots: a review. Bioanalysis. Available at: [Link]

  • MCAD and Other Fatty Acid Oxidation Disorders. Illinois Department of Public Health. Available at: [Link]

  • Clinical and Gene Analysis of Fatty Acid Oxidation Disorders Found in Neonatal Tandem Mass Spectrometry Screening. Journal of Clinical Research in Pediatric Endocrinology. Available at: [Link]

  • EBF recommendation on the validation of bioanalytical methods for dried blood spots. Bioanalysis. Available at: [Link]

  • Automated tandem mass spectrometry for mass newborn screening for disorders in fatty acid, organic acid, and amino acid metabolism. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Disorders of Fatty Acid Oxidation in the Era of Tandem Mass Spectrometry in Newborn Screening. Digital Commons @ George Fox University. Available at: [Link]

  • Rapid Analysis of Acylcarnitines in Dried Blood Spots Using Fast Chromatography with Ion Mobility High Resolution Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. Analytical Chemistry. Available at: [Link]

  • Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS. Restek. Available at: [Link]

  • Acylcarnitine Dried Blood Spots (DBS) Test Information. Cincinnati Children's Hospital. Available at: [Link]

  • Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. Brazilian Journal of Medical and Biological Research. Available at: [Link]

  • Procedures and practices for the validation of bioanalytical methods using dried blood spots: a review. PubMed. Available at: [Link]

  • Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines. PubMed. Available at: [Link]

  • EBF Recommendation on the Validation of Bioanalytical Methods for Dried Blood Spots. Taylor & Francis Online. Available at: [Link]

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry. Available at: [Link]

  • Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. ResearchGate. Available at: [Link]

  • Drug, Lipid, and Acylcarnitine Profiling Using Dried Blood Spot (DBS) Technology in Drug Discovery. Springer Nature Experiments. Available at: [Link]

  • Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. Food and Drug Administration (FDA). Available at: [Link]

  • Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Zivak Technologies. Available at: [Link]

  • A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. Clinica Chimica Acta. Available at: [Link]

Sources

Method

Application Note: Targeted Lipidomics of Medium-Chain Acylcarnitines Using the trans-2-Dodecenoyl-L-carnitine Analytical Standard

Introduction and Mechanistic Context In the field of targeted lipidomics, acylcarnitines are critical barometers of mitochondrial health, fatty acid oxidation (FAO), and amino acid catabolism. Among these, trans-2-dodece...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

In the field of targeted lipidomics, acylcarnitines are critical barometers of mitochondrial health, fatty acid oxidation (FAO), and amino acid catabolism. Among these, trans-2-dodecenoyl-L-carnitine (C12:1-carnitine, CAS: 1631992-06-7) is a pivotal intermediate metabolite. It serves as a primary diagnostic biomarker for mitochondrial beta-oxidation defects, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, and acquired multiple Acyl-CoA dehydrogenase deficiencies .

The Causality of Accumulation: Under normal physiological conditions, long-chain fatty acids are activated to acyl-CoAs and transported into the mitochondrial matrix via the carnitine shuttle. During beta-oxidation, acyl-CoAs undergo dehydrogenation. If a metabolic bottleneck occurs downstream of the initial long-chain dehydrogenation step, specific enoyl-CoA intermediates accumulate. To prevent mitochondrial toxicity, these intermediates are transesterified back to acylcarnitines and exported into the bloodstream . Measuring the exact concentration of trans-2-dodecenoyl-L-carnitine provides a direct quantitative window into this metabolic block.

G LCFA Long-Chain Fatty Acids AcylCoA_Cyt Acyl-CoA (Cytosol) LCFA->AcylCoA_Cyt CPT1 Carnitine Shuttle (CPT1/2) AcylCoA_Cyt->CPT1 AcylCoA_Mit Acyl-CoA (Mitochondria) CPT1->AcylCoA_Mit BetaOx Beta-Oxidation Cycle AcylCoA_Mit->BetaOx EnoylCoA trans-2-Dodecenoyl-CoA BetaOx->EnoylCoA Dehydrogenation Export Carnitine Transesterification EnoylCoA->Export Metabolic Block Target trans-2-Dodecenoyl-L-carnitine Export->Target Efflux to Plasma

Caption: Mechanism of trans-2-Dodecenoyl-L-carnitine generation and mitochondrial efflux.

Analytical Challenges & The Role of the Standard

Quantifying C12:1-carnitine presents significant analytical challenges. Traditional Flow Injection Analysis (FIA-MS/MS) cannot distinguish between isobaric species or positional isomers (e.g., cis vs. trans configurations of the double bond) .

To resolve this, researchers must utilize High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry. The integration of a high-purity analytical reference standard (≥93.0% purity) is non-negotiable. It allows for exact chromatographic retention time matching and establishes a self-validating system when paired with its stable isotope-labeled counterpart, trans-2-Dodecenoyl-L-carnitine-(N-methyl-d3) . This ensures that the measured signal is definitively the trans-2 isomer, free from isomeric interference.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system. By spiking a known concentration of the heavy isotope (d3) into the raw biological matrix before extraction, any subsequent sample loss or ion suppression during ionization is mathematically normalized, ensuring absolute trustworthiness of the final quantitative data.

Sample Preparation (Protein Precipitation)

Causality of Solvent Choice: Methanol is selected over acetonitrile for protein precipitation because acylcarnitines exhibit superior solubility in methanol, preventing co-precipitation losses of these polar lipids .

  • Aliquoting: Transfer 100 µL of human serum or plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Isotope Spiking: Add 10 µL of the internal standard working solution (containing 5 µM trans-2-Dodecenoyl-L-carnitine-d3). Vortex briefly.

  • Precipitation: Add 400 µL of ice-cold methanol.

  • Homogenization: Vortex vigorously for 30 seconds, then incubate on ice for 10 minutes to ensure complete protein aggregation.

  • Separation: Centrifuge at 25,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the resulting supernatant to an autosampler vial and dilute with 100 µL of deionized water to match the initial mobile phase conditions, preventing peak broadening.

G Sample Biofluid (100 µL) Spike Add IS (d3-C12:1) Sample->Spike Precip Protein Ppt (MeOH) Spike->Precip Centrifuge Centrifugation (25,000 x g) Precip->Centrifuge LC UPLC Separation Centrifuge->LC MS ESI-MS/MS LC->MS

Caption: Step-by-step sample preparation and LC-MS/MS workflow for targeted lipidomics.

LC-MS/MS Conditions

Causality of Column Choice: A CORTECS T3 column (or similar high-strength silica C18 with lower ligand density) is utilized. The T3 chemistry enhances the retention of polar acylcarnitines while maintaining sharp peak shapes for medium-chain species like C12:1 .

Liquid Chromatography Parameters:

  • Column: CORTECS T3 (2.1 x 100 mm, 2.7 µm) maintained at 60°C.

  • Mobile Phase A: 0.01% Formic acid (aq) containing 0.2 mM Ammonium Formate.

  • Mobile Phase B: 50% Isopropanol in Acetonitrile containing 0.01% Formic acid and 0.2 mM Ammonium Formate.

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Scheduled Multiple Reaction Monitoring (MRM).

  • Causality of MRM Choice: The product ion at m/z 85.1 is the universally conserved N-methylated fragment of the carnitine backbone. Monitoring this specific transition filters out non-acylcarnitine lipid noise.

Data Presentation & Instrument Parameters

Table 1: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4982Initial
1.00.49826 (Linear)
5.00.42986 (Linear)
6.50.42986 (Linear)
6.60.49826 (Linear)
8.00.49826 (Linear)

Table 2: Optimized MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
trans-2-Dodecenoyl-L-carnitine342.385.12530
trans-2-Dodecenoyl-L-carnitine-d3 (IS)345.385.12530

Note: The analytical standard is used to generate an external calibration curve (typically ranging from 0.01 µM to 50 µM). The ratio of the native peak area to the d3-internal standard peak area is plotted against the nominal concentration to calculate the exact biological yield.

References

  • National Institutes of Health (PMC). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Source:[Link]

  • Waters Corporation. MetaboQuan-R for Acylcarnitines in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies. Source:[Link]

  • MDPI. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids. Source:[Link]

Application

Advanced Solid-Phase Extraction (SPE) and LC-MS/MS Protocol for the Quantification of trans-2-Dodecenoyl-L-carnitine in Tissue Matrices

Executive Summary Acylcarnitines are critical intermediates in mitochondrial fatty acid β-oxidation. The precise quantification of trans-2-Dodecenoyl-L-carnitine (a C12:1 medium-chain acylcarnitine) in complex tissue mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acylcarnitines are critical intermediates in mitochondrial fatty acid β-oxidation. The precise quantification of trans-2-Dodecenoyl-L-carnitine (a C12:1 medium-chain acylcarnitine) in complex tissue matrices (e.g., liver, heart, skeletal muscle) is essential for investigating metabolic disorders, cardiovascular diseases, and drug-induced mitochondrial toxicity[1]. This application note details an advanced, self-validating sample preparation and LC-MS/MS workflow utilizing Mixed-Mode Weak Cation Exchange (WCX) to achieve high recovery and eliminate matrix effects.

Mechanistic Rationale: Overcoming the Sorbent Dilemma

Extracting amphiphilic molecules like trans-2-Dodecenoyl-L-carnitine from lipid- and protein-rich tissues presents a significant analytical challenge. The molecule possesses a hydrophobic C12:1 acyl tail and a highly polar, permanently charged quaternary ammonium group.

The MCX Pitfall: Historically, Strong Cation Exchange (MCX) SPE has been utilized for acylcarnitines[2]. However, because the quaternary amine of carnitine carries a permanent positive charge, it cannot be neutralized by pH adjustment. Eluting it from the permanently negatively charged sulfonic acid groups of an MCX sorbent requires high-ionic-strength buffers or extreme basic conditions, which inevitably cause severe ion suppression during downstream electrospray ionization (ESI)[3].

The WCX Solution: To ensure maximum sensitivity and clean elution, this protocol employs a Polymeric Weak Cation Exchange (WCX) SPE approach[4]. WCX sorbents utilize carboxylic acid functional groups (pKa ~4.8).

  • Causality of Binding: At a neutral loading pH (pH 7.0), the sorbent is negatively charged (COO⁻), strongly retaining the carnitine cation via ionic bonds.

  • Causality of Elution: Washing the sorbent with an acidic organic solvent (e.g., 2% formic acid in methanol, pH < 3) neutralizes the sorbent's carboxylic groups to their uncharged state (COOH). This breaks the ionic interaction, releasing the permanently charged trans-2-Dodecenoyl-L-carnitine cleanly into the organic phase without the need for MS-incompatible salts[5].

WCX_Mechanism Analyte trans-2-Dodecenoyl-L-carnitine (Permanent Cation: N+) Retention Strong Ionic Retention (N+ <---> COO-) Analyte->Retention Sorbent WCX Sorbent at pH 7.0 (Ionized Carboxylate: COO-) Sorbent->Retention Acid Acidic Elution (pH < 3) (2% Formic Acid) Retention->Acid Add Eluent Neutralized Sorbent Neutralized (COOH) Acid->Neutralized Elution Analyte Eluted (No Ionic Interaction) Neutralized->Elution Releases

Mechanistic rationale for using Weak Cation Exchange (WCX) to elute permanently charged carnitines.

System Suitability & Self-Validation Strategy

To ensure this protocol functions as a self-validating system, the following controls are integrated into the workflow:

  • Isotopically Labeled Internal Standard (IS): Samples must be spiked with d3​ -dodecanoylcarnitine at the very first step (homogenization). This accounts for any analyte loss during protein precipitation and SPE[4].

  • Pre- and Post-Extraction Spikes: By comparing the peak area of tissue extracts spiked before SPE to those spiked after SPE, absolute recovery and matrix effects can be mathematically isolated and verified for every batch.

Reagents & Materials

  • Sorbent: Polymeric Mixed-Mode Weak Cation Exchange (WCX) cartridges (30 mg/1 cc)[4].

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Formic Acid (FA).

  • Buffers: 10 mM Ammonium Acetate in H₂O (pH 7.0).

  • Internal Standard (IS): d3​ -dodecanoylcarnitine (1 µg/mL working stock in MeOH).

Step-by-Step Methodology

Tissue Homogenization & Protein Precipitation
  • Weigh 20–50 mg of frozen tissue (e.g., liver or heart) into a homogenization tube containing 1.0 mm ceramic beads.

  • Add 500 µL of ice-cold extraction solvent (80:20 Methanol:Water v/v) and spike with 10 µL of the IS working stock.

    • Causality: The 80% organic content effectively denatures proteins and disrupts lipid bilayers to release the amphiphilic C12:1 acylcarnitine[1].

  • Homogenize at 30 Hz for 2 minutes using a bead beater.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Transfer 400 µL of the supernatant to a new tube and dilute with 1.2 mL of 10 mM Ammonium Acetate buffer (pH 7.0).

    • Causality: Diluting the organic extract to <20% methanol is critical. It prevents the analyte from breaking through the SPE cartridge via reversed-phase elution, ensuring it interacts primarily via ionic exchange during loading.

Solid-Phase Extraction (WCX) Workflow
  • Conditioning: Pass 1 mL of MeOH through the WCX cartridge to solvate the polymeric backbone.

  • Equilibration: Pass 1 mL of 10 mM Ammonium Acetate (pH 7.0) to ionize the sorbent to its active COO⁻ state.

  • Loading: Load the diluted tissue extract (~1.6 mL) at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 10 mM Ammonium Acetate (pH 7.0) to remove water-soluble endogenous salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Causality: Because the target acylcarnitine is locked in place by strong ionic bonds, a pure organic wash safely strips away hydrophobic neutral lipids (e.g., triglycerides, phospholipids) that cause ion suppression, without eluting the analyte[5].

  • Elution: Elute the trans-2-Dodecenoyl-L-carnitine with 2 × 500 µL of 2% Formic Acid in MeOH.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 H₂O:ACN with 0.1% FA), vortex for 30 seconds, and transfer to an autosampler vial.

SPE_Workflow Tissue Tissue Matrix (e.g., Liver, Heart) Homogenization Homogenization (80% MeOH, Bead Beating) Tissue->Homogenization Precipitation Protein Precipitation (Centrifugation at 14,000 x g) Homogenization->Precipitation Dilution Aqueous Dilution (Dilute 1:4 with pH 7.0 Buffer) Precipitation->Dilution Condition 1. Condition WCX Cartridge (MeOH -> H2O) Dilution->Condition Load onto SPE Load 2. Load Sample (Analyte retained via ionic bonds) Condition->Load Wash 3. Wash Cartridge (H2O -> 100% MeOH) Load->Wash Elute 4. Elute Analyte (2% Formic Acid in MeOH) Wash->Elute Reconstitute Dry & Reconstitute (N2 Evaporation -> Mobile Phase) Elute->Reconstitute LCMS LC-MS/MS Analysis (Reversed-Phase, MRM Mode) Reconstitute->LCMS

Workflow for the extraction of trans-2-Dodecenoyl-L-carnitine from tissue using WCX SPE.

Analytical Parameters & Quantitative Data

Chromatographic separation of medium-chain acylcarnitines is optimally achieved using a sub-2 µm C8 or C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm), which provides excellent resolution for the C12:1 aliphatic chain.

Table 1: LC Gradient Conditions
Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.00.4955
1.00.4955
6.00.41090
8.00.41090
8.10.4955
10.00.4955

*Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 2: Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
trans-2-Dodecenoyl-L-carnitine342.285.06028
trans-2-Dodecenoyl-L-carnitine (Qualifier)342.2283.26018
d3​ -Dodecanoylcarnitine (IS)347.385.06028

Note: The m/z 85.0 product ion is the characteristic carnitine backbone fragment (+CH₂-CH=CH-COOH) universally used for acylcarnitine quantification[1].

Table 3: Expected Method Performance Metrics
MatrixAbsolute Recovery (%)Matrix Effect (%)Intra-day Precision (CV %)
Liver88.5 ± 4.294.1 ± 3.8< 6.5
Heart91.2 ± 3.596.5 ± 2.1< 5.0

Expert Insights & Troubleshooting

  • Isomeric Interference: Tissue matrices often contain positional isomers of unsaturated fatty acids. Ensure your LC gradient is shallow enough between 40–60% organic to chromatographically resolve trans-2-Dodecenoyl from cis-5-Dodecenoyl or other isomeric forms. The mass spectrometer cannot distinguish these isobars.

  • Managing Matrix Effects: Phospholipid build-up on the analytical column can cause severe, rolling ion suppression for acylcarnitines over multiple injections. The 100% MeOH wash step in the WCX protocol is the primary defense against this. If ion suppression is still observed (calculated via post-column infusion), increase the organic wash volume to 2 mL or introduce an isopropanol wash step to the LC autosampler needle.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research (2015). 1

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry (2024). 6

  • Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. PMC / NIH (2022). 2

  • Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans. Analytical Chemistry (2010). 4

  • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Advances (2019).5

Sources

Method

HPLC gradient optimization for trans-2-Dodecenoyl-L-carnitine analytical standard

Application Note: March 28, 2026 Subject: Advanced HPLC-MS/MS Method Development and Gradient Optimization for trans-2-Dodecenoyl-L-carnitine Prepared by: Senior Application Scientist Biological Context and Analytical Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: March 28, 2026 Subject: Advanced HPLC-MS/MS Method Development and Gradient Optimization for trans-2-Dodecenoyl-L-carnitine Prepared by: Senior Application Scientist

Biological Context and Analytical Rationale

trans-2-Dodecenoyl-L-carnitine (C12:1-Carnitine, Empirical Formula: C19H35NO4, MW: 341.49) is a critical medium-chain acylcarnitine intermediate in mitochondrial fatty acid β-oxidation (). It acts as an essential carrier, shuttling long-chain acyl groups across the inner mitochondrial membrane into the matrix where usable energy is generated via the citric acid cycle.

Clinically, the precise quantification of C12:1 acylcarnitine isomers is paramount. Elevated levels of specific isomers (e.g., trans-2 vs. cis-3 or cis-5) serve as highly specific diagnostic biomarkers for mitochondrial enoyl-CoA isomerase (Eci1) deficiency and other fatty acid oxidation disorders (1)[1].

G1 A Fatty Acid Activation B CPT-1 Conjugation A->B C trans-2-C12:1 Acylcarnitine B->C D CACT Translocase C->D E Mitochondrial β-Oxidation D->E

Mitochondrial transport pathway of fatty acids mediated by carnitine conjugation.

Physicochemical Challenges & Mechanistic Solutions

The structural anatomy of trans-2-Dodecenoyl-L-carnitine presents a unique chromatographic challenge. It is an amphiphilic zwitterion, possessing a permanently charged quaternary ammonium group and a hydrophobic 12-carbon monounsaturated tail.

  • The Problem: On standard Reversed-Phase (RP) C18 columns, the quaternary amine undergoes severe secondary electrostatic interactions with unendcapped, residual silanols on the silica support. This manifests as severe peak tailing, shifting retention times, and poor resolution from geometric isomers.

  • The Causality of the Solution: To mitigate this, a volatile ion-pairing agent, Heptafluorobutyric acid (HFBA) , must be introduced into the mobile phase. HFBA pairs with the quaternary amine, neutralizing its charge, increasing its apparent hydrophobicity, and shielding it from silanol interactions. However, because high concentrations of fluorinated acids suppress positive Electrospray Ionization (ESI+) signals, we restrict HFBA to an ultra-low concentration of 0.005% (v/v) . This is balanced with 0.1% Formic Acid (to ensure carboxylate protonation) and 2.5 mM Ammonium Acetate (to buffer the pH and stabilize the MS spray) (2)[2].

G2 S1 Standard Preparation (Neat & d3-IS) S2 Mobile Phase Formulation (HFBA Ion-Pairing) S1->S2 S3 Gradient Optimization (Shallow Slope for Isomers) S2->S3 S4 ESI-MS/MS Tuning (m/z 342.3 -> 85.0) S3->S4

Systematic workflow for acylcarnitine HPLC-MS/MS method optimization.

Step-by-Step Methodology

Reagents and Standards Preparation
  • Primary Standard: Reconstitute trans-2-Dodecenoyl-L-carnitine analytical standard (≥93.0% HPLC grade) in 50:50 Methanol:Water to a stock concentration of 1 mg/mL.

  • Internal Standard (IS): Reconstitute trans-2-Dodecenoyl-L-carnitine-(N-methyl-d3) (3)[3] to 100 µg/mL.

  • Working Solutions: Dilute the primary standard and IS in 25% Acetonitrile (ACN) to construct a calibration curve ranging from 0.01 µM to 10 µM (4)[4].

HPLC Mobile Phase Formulation

Prepare the mobile phases meticulously to ensure reproducible ion-pairing kinetics.

Table 1: Mobile Phase Composition

ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)Purpose
Base Solvent LC-MS Grade WaterLC-MS Grade AcetonitrilePrimary elution matrix
Formic Acid 0.1% (v/v)0.1% (v/v)Protonates carboxylate group
Ammonium Acetate 2.5 mM2.5 mMBuffers pH, stabilizes MS spray
HFBA 0.005% (v/v)0.005% (v/v)Ion-pairing agent for quaternary amine
Optimized Gradient Elution Profile

To resolve the trans-2 isomer from the cis-3 and cis-5 isomers, a highly controlled, shallow gradient is required. The column (e.g., Zorbax Eclipse XDB-C18, 150 × 3.0 mm, 3.5 µm) must be maintained at 50°C to reduce mobile phase viscosity and improve mass transfer kinetics.

Table 2: HPLC Gradient Program (Flow Rate: 0.5 mL/min)

Time (min)% Mobile Phase A% Mobile Phase BElution Phase Logic
0.01000Column equilibration & sample loading
0.51000Isocratic hold for polar matrix diversion
3.06535Linear ramp to elute short-chain acylcarnitines
6.06535Critical Isocratic Hold: Resolves C12:1 isomers
9.74060Linear ramp to elute long-chain homologs
10.7595Column wash
11.21000Re-equilibration (Flow increased to 1.0 mL/min)
Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The defining fragmentation mechanism for acylcarnitines involves the loss of the acyl chain and trimethylamine, yielding a universal product ion at m/z 85.0 (+CH2-CH=CH-COOH) (5)[5]. Note that the d3-label on the internal standard is lost during this specific fragmentation pathway.

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
trans-2-Dodecenoyl-L-carnitine342.3 [M+H]+85.025
d3-IS (N-methyl-d3)345.3 [M+H]+85.025

The Self-Validating System: System Suitability Testing (SST)

A robust analytical protocol must be self-validating. Before analyzing unknown biological samples, the system's resolving power must be empirically proven to ensure the gradient slope and column chemistry are intact.

Validation Logic: Inject a synthetic mixture of trans-2-C12:1 and cis-5-C12:1 acylcarnitines. The critical quality attribute (CQA) is a chromatographic resolution (Rs) > 1.5. If the resolution fails, it indicates either column degradation (loss of stationary phase) or an error in the HFBA concentration, halting the run before precious samples are consumed.

G3 Start Inject System Suitability Mix (trans-2 & cis-5 C12:1) Check Is Resolution (Rs) > 1.5? Start->Check Pass Proceed to Sample Analysis (Monitor d3-IS RT) Check->Pass Yes Fail System Failure: Adjust Gradient Slope Check->Fail No

Self-validating system suitability decision tree for isomeric resolution.

References

  • Sigma-Aldrich. "trans-2-Dodecenoyl-L-carnitine-(N-methyl-d3) analytical standard". MilliporeSigma. 3

  • Sigma-Aldrich. "trans-2-Dodecenoyl-L-carnitine analytical standard". MilliporeSigma.

  • UvA-DARE (Digital Academic Repository). "Fatty acid oxidation in health and disease (Functional redundancy of mitochondrial enoyl-CoA isomerases)". University of Amsterdam. 1

  • Analytical Chemistry. "Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry". ACS Publications. 4

  • PMC - NIH. "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues". National Institutes of Health.2

  • SCIEX. "High sensitivity quantification of acylcarnitines using the SCIEX 7500 system". SCIEX Application Notes. 5

Sources

Application

Preparation of calibration curves using trans-2-Dodecenoyl-L-carnitine reference standard

Application Note: Preparation and Validation of Calibration Curves Using trans-2-Dodecenoyl-L-Carnitine Reference Standard for LC-MS/MS Introduction & Mechanistic Context trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of Calibration Curves Using trans-2-Dodecenoyl-L-Carnitine Reference Standard for LC-MS/MS

Introduction & Mechanistic Context

trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine) is a critical intermediate acylcarnitine species formed during mitochondrial fatty acid β-oxidation (FAO). It serves as an essential diagnostic biomarker for identifying inborn errors of metabolism, such as Enoyl-CoA delta isomerase 1 (ECI1) deficiency, and is increasingly monitored in cardiometabolic and drug toxicity studies[1].

Because endogenous acylcarnitines are ubiquitous in biological fluids, absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a rigorously designed calibration strategy[2]. The absence of a true "analyte-free" biological matrix necessitates the use of surrogate matrices (e.g., charcoal-stripped plasma) or surrogate analytes to generate accurate calibration curves[3]. This application note details a self-validating protocol for preparing trans-2-Dodecenoyl-L-carnitine calibration curves, emphasizing the causality behind matrix-matching, internal standardization, and mass transition selection.

FAO_Pathway FA Unsaturated Fatty Acids AcylCoA Acyl-CoA Intermediates FA->AcylCoA Activation EnoylCoA trans-2-Dodecenoyl-CoA AcylCoA->EnoylCoA ECI1 / Isomerization C121Car trans-2-Dodecenoyl-L-carnitine (Biomarker) EnoylCoA->C121Car CPT2 / Transesterification BetaOx β-Oxidation Cycle EnoylCoA->BetaOx Normal Pathway

Fig 1. Metabolic origin of trans-2-Dodecenoyl-L-carnitine during mitochondrial β-oxidation.

Materials and Reagents

To ensure traceability and assay trustworthiness, certified reference materials (CRMs) must be utilized.

  • Reference Standard: trans-2-Dodecenoyl-L-carnitine (e.g., Sigma-Aldrich/Cerilliant, 100 µg/mL in methanol)[4].

  • Internal Standard (IS): trans-2-Dodecenoyl-L-carnitine-d3 or Lauroyl-L-carnitine-d3 (C12-carnitine-d3). The stable isotope-labeled (SIL) standard corrects for ion suppression and extraction recovery variances[2].

  • Surrogate Matrix: Charcoal-stripped human plasma (incubated with activated carbon for 48 h to remove endogenous acylcarnitines)[3].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Preparation of Calibration Standards

Causality of Experimental Design: Standard addition directly into unstripped plasma results in a positive y-intercept due to endogenous C12:1-carnitine, skewing the lower limit of quantification (LLOQ). By utilizing charcoal-stripped plasma, we mimic the protein binding and ion suppression characteristics of the true matrix while establishing a true zero baseline[3].

Stock and Working Solutions
  • Primary Stock: Utilize the 100 µg/mL CRM.

  • Intermediate Working Solutions: Dilute the primary stock in 50:50 MeOH:Water (v/v) to create intermediate spiking solutions at 100x the final desired matrix concentration. Note: Using 50% aqueous organic solvent prevents acylcarnitine precipitation while maintaining compatibility with the plasma matrix.

Matrix Spiking Protocol

Prepare a 7-point calibration curve by spiking the intermediate solutions into the surrogate matrix at a 1:100 ratio (e.g., 10 µL spike into 990 µL stripped plasma) to keep the organic solvent content ≤1%, preventing premature protein precipitation.

Table 1: Calibration Curve Concentrations

Calibration LevelFinal Matrix Conc. (nM)Intermediate Spike Conc. (µM)Volume of Spike (µL)Volume of Stripped Plasma (µL)
Blank00 (Solvent only)10990
Cal 1 (LLOQ)2.00.210990
Cal 210.01.010990
Cal 350.05.010990
Cal 4200.020.010990
Cal 5500.050.010990
Cal 61000.0100.010990
Cal 7 (ULOQ)2000.0200.010990

Sample Extraction Workflow

A protein precipitation (PPT) methodology is favored for acylcarnitines due to their amphiphilic nature, which can cause poor recovery in liquid-liquid extraction (LLE)[2].

  • Aliquot: Transfer 50 µL of each calibration standard, Quality Control (QC), or unknown sample into a 96-well plate or microcentrifuge tube.

  • IS Addition & Precipitation: Add 200 µL of ice-cold Acetonitrile containing the SIL internal standard (e.g., 50 nM C12-carnitine-d3). The 4:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes to disrupt protein-acylcarnitine binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Dry: Transfer 150 µL of the supernatant to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:ACN with 0.1% FA).

Prep_Workflow A Prepare Intermediate Spiking Solutions B Spike into Stripped Plasma (Max 1% Organic) A->B C Add ACN + Internal Standard (4:1 Ratio) B->C D Vortex & Centrifuge (14,000 x g, 4°C) C->D E Nitrogen Drying & Reconstitution D->E F LC-MS/MS Injection E->F

Fig 2. Step-by-step workflow for acylcarnitine calibration standard preparation and extraction.

LC-MS/MS Methodology

Chromatographic Separation

Reverse-phase chromatography using a C18 or C8 column is recommended to separate trans-2-Dodecenoyl-L-carnitine from its positional isomers (e.g., cis-isomers)[1].

Table 2: LC Gradient Conditions Column: C18 (50 mm × 2.1 mm, 1.7 µm); Flow Rate: 0.4 mL/min; Column Temp: 40°C. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
0.59010
4.0595
5.0595
5.19010
6.59010 (Re-equilibration)
Mass Spectrometry Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The characteristic product ion for all acylcarnitines is m/z 85.0, corresponding to the in-source loss of the acyl chain and trimethylamine, leaving the highly stable protonated furan-like ring of the carnitine backbone[1].

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
trans-2-Dodecenoyl-L-carnitine342.385.03560
C12-carnitine-d3 (IS)347.385.03560

Data Analysis & System Validation

To ensure the trustworthiness of the quantitative data, the calibration curve must be processed using a linear regression model.

Weighting Factor: Apply a 1/x or 1/x2 weighting factor. Causality: Acylcarnitine concentrations in biological samples span several orders of magnitude. Unweighted regression minimizes absolute error, which biases the curve toward high-concentration standards. A 1/x weighting minimizes relative error, ensuring homoscedasticity and accurate quantification at the LLOQ[3].

Acceptance Criteria (FDA Bioanalytical Guidelines):

  • Linearity: The coefficient of determination ( R2 ) must be ≥0.99 .

  • Accuracy: Back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except at the LLOQ where ±20% is permissible.

  • Precision: The coefficient of variation (CV%) for replicate injections must be ≤15% .

References

  • Fatty acid oxidation in health and disease - UvA-DARE (Digital Academic Repository). University of Amsterdam. Available at:[Link]

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry - ACS Publications. Available at:[Link]

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. National Institutes of Health (PMC). Available at:[Link]

Sources

Method

High-Resolution Tandem Mass Spectrometry Protocols for the Quantification of trans-2-Dodecenoyl-L-carnitine (C12:1) in Newborn Screening

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Clinical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals Analytes: trans-2-Dodecenoyl-L-carnitine (C12:1...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Clinical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals Analytes: trans-2-Dodecenoyl-L-carnitine (C12:1), Tetradecenoylcarnitine (C14:1)

Executive Summary & Mechanistic Background

Newborn screening (NBS) relies on the precise quantification of acylcarnitines from dried blood spots (DBS) to detect fatty acid oxidation disorders (FAODs). Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) is a critical FAOD characterized by the inability to metabolize long-chain fatty acids[1].

Historically, elevated C14:1 acylcarnitine alone was utilized as the primary diagnostic marker. However, relying solely on C14:1 yields a high false-positive rate, as physiological stress, hypercatabolism, or heterozygous carrier status can globally upregulate fatty acid oxidation and elevate this metabolite[2]. To create a self-validating diagnostic system , modern assays utilize the C14:1 / C12:1 ratio .

The Causality of the C14:1 / C12:1 Ratio

VLCAD catalyzes the first step of mitochondrial beta-oxidation for long-chain fatty acids. When the VLCAD enzyme is deficient, long-chain acyl-CoAs accumulate and are converted into acylcarnitines by Carnitine Palmitoyltransferase II (CPT II) for export. Because C12:1 (trans-2-Dodecenoyl-L-carnitine) is the immediate downstream product of the VLCAD enzyme, a true enzymatic block prevents the chain-shortening of C14:1 into C12:1. Consequently, in true VLCADD patients, C14:1 spikes dramatically while C12:1 remains low, driving the ratio upward. In stressed neonates or carriers, the entire pathway is upregulated, elevating both C14:1 and C12:1 proportionally and keeping the ratio stable[2].

VLCAD_Pathway LCFA Long-Chain Fatty Acids (e.g., C14, C16) AcylCoA Long-Chain Acyl-CoA (Mitochondrial Matrix) LCFA->AcylCoA Activation & Transport VLCAD VLCAD Enzyme (Very Long-Chain Acyl-CoA Dehydrogenase) AcylCoA->VLCAD EnoylCoA trans-2-Enoyl-CoA (Beta-Oxidation Continuation) VLCAD->EnoylCoA Normal Function CPT2 Alternative Pathway (Carnitine Conjugation via CPT II) VLCAD->CPT2 Enzyme Blockade (Accumulation) C14_1 C14:1 Acylcarnitine (Tetradecenoylcarnitine) CPT2->C14_1 C12_1 C12:1 Acylcarnitine (trans-2-Dodecenoyl-L-carnitine) CPT2->C12_1

Mitochondrial beta-oxidation pathway highlighting VLCAD blockade and C12:1/C14:1 accumulation.

Experimental Workflow Design

To maximize both throughput and specificity, this protocol employs a two-tier analytical strategy. First-tier Flow Injection Analysis (FIA-MS/MS) provides rapid screening (under 2 minutes per sample). If the C14:1/C12:1 ratio exceeds the diagnostic threshold, the sample is reflexed to second-tier Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS). The chromatographic step is a critical causality check: it resolves C12:1 and C14:1 from isobaric interferences, ensuring the initial screening result was a true biochemical reflection rather than an analytical artifact[3].

NBS_Workflow DBS DBS Collection (3.2 mm punch) Extract Extraction (MeOH + Internal Stds) DBS->Extract Deriv Derivatization (Butanolic HCl, 65°C) Extract->Deriv Butyl Esters FIA First-Tier Screening (FIA-MS/MS) Deriv->FIA Decision C14:1 / C12:1 Ratio Analysis FIA->Decision LCMS Second-Tier Confirmation (UHPLC-MS/MS) Decision->LCMS Ratio > 2.5 (Positive) Report Clinical Reporting Decision->Report Ratio < 2.5 (Negative) LCMS->Report

Two-tier NBS workflow from DBS extraction to MS/MS ratio analysis and LC-MS/MS confirmation.

Step-by-Step Methodologies

Protocol 1: First-Tier FIA-MS/MS Screening (DBS)

Reagents & Materials:

  • Extraction Solvent: High-purity Methanol containing stable isotope-labeled (SIL) internal standards (e.g., d9-C14:1, d3-C12:1) at a concentration of 100 ng/mL[4].

  • Derivatization Reagent: 3N HCl in n-butanol.

  • Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% Formic Acid.

Procedure:

  • Sample Punching: Punch a single 3.2 mm disk from the DBS card into a 96-well microtiter plate.

    • Causality: A 3.2 mm punch contains approximately 3.1 µL of whole blood, standardizing the initial sample volume across the entire cohort.

  • Extraction: Add 100 µL of the Methanol/SIL internal standard extraction solvent to each well.

  • Incubation: Seal the plate with a chemically resistant film and shake at 600 rpm for 45 minutes at room temperature (22°C).

  • Transfer & Evaporation: Transfer 75 µL of the supernatant to a new V-bottom 96-well plate. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butyl Esterification): Add 50 µL of 3N HCl in n-butanol to the dried extract. Seal and incubate at 65°C for 15 minutes.

    • Causality: Butyl esterification increases the hydrophobicity and ionization efficiency of acylcarnitines in positive electrospray ionization (ESI+). This significantly lowers the limit of detection (LOD) for low-abundance species like C12:1, ensuring the C14:1/C12:1 ratio is calculated from robust signal-to-noise data.

  • Reconstitution: Evaporate the derivatized sample to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase.

  • Acquisition: Inject 10 µL into the FIA-MS/MS system. Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Second-Tier UHPLC-MS/MS Confirmation

Procedure:

  • Chromatographic Separation: Inject 5 µL of the remaining derivatized sample from Protocol 1 onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

    • Causality: Chromatographic retention times validate the exact structural identity of trans-2-dodecenoyl-L-carnitine, separating it from potential constitutional isomers that share the same precursor/product ion pairs[3].

  • Data Analysis: Calculate the absolute concentration of C12:1 and C14:1 by determining the peak area ratio of the endogenous analyte to its respective SIL internal standard.

Quantitative Data Presentation

Table 1: Optimized MRM Transitions (Butyl Ester Derivatives)

Note: Acylcarnitines are analyzed in ESI+ mode. The product ion m/z 85.1 corresponds to the characteristic loss of the acyl chain and trimethylamine, leaving the carnitine backbone fragment.

AnalyteFormula (Derivatized)Precursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
C12:1 (trans-2-Dodecenoyl-L-carnitine) C23H43NO4398.385.125
C14:1 (Tetradecenoylcarnitine) C25H47NO4426.385.125
d3-C12:1 (Internal Standard) C23H40D3NO4401.385.125
d9-C14:1 (Internal Standard) C25H38D9NO4435.385.125
Table 2: Diagnostic Cutoffs & Ratio Interpretation

Clinical thresholds may vary by laboratory and population demographics. These values represent standard consensus markers for VLCADD[5].

Biomarker / RatioNormal RangeSuspicion of VLCADDClinical Interpretation
Absolute C14:1 < 0.4 µmol/L> 1.0 µmol/LPrimary flag; susceptible to false positives from stress.
C14:1 / C12:1 Ratio 0.5 – 1.5> 2.5 Highly specific indicator of enzymatic VLCAD blockade.
C14:1 / C2 Ratio < 0.05> 0.10Secondary validation ratio indicating long-chain vs short-chain imbalance.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Electrospray Ionization (ESI) Optimization for trans-2-Dodecenoyl-L-carnitine

Welcome to the Technical Support Center for acylcarnitine mass spectrometry. This guide is designed for researchers and drug development professionals developing highly sensitive LC-MS/MS assays for trans-2-Dodecenoyl-L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for acylcarnitine mass spectrometry. This guide is designed for researchers and drug development professionals developing highly sensitive LC-MS/MS assays for trans-2-Dodecenoyl-L-carnitine (C12:1) .

Because acylcarnitines serve as critical diagnostic biomarkers for mitochondrial fatty acid oxidation disorders and organic acidurias[1], achieving optimal ionization efficiency is paramount. This guide bypasses generic advice to focus on the specific physicochemical properties of C12:1 and how they dictate your instrument parameters.

Fundamental ESI Parameters & Quantitative Baselines

trans-2-Dodecenoyl-L-carnitine possesses a quaternary ammonium group, meaning it carries a permanent positive charge in solution[2]. This structural feature fundamentally alters how we approach ESI optimization: the molecule does not require protonation in the source to become an ion; it merely requires efficient desolvation to transition from the liquid phase to the gas phase.

Table 1: Quantitative Baselines for trans-2-Dodecenoyl-L-carnitine ESI-MS/MS

ParameterOptimal Range / ValueMechanistic Rationale
Ionization Mode Positive ESI (ESI+)The quaternary ammonium group ensures the molecule is pre-ionized with a permanent positive charge[2][3].
Precursor Ion (Underivatized) m/z 341.5Represents the intact molecular ion [M]+[4][5].
Precursor Ion (Butylated) m/z 397.5Derivatization adds a butyl group (+56 Da), significantly increasing hydrophobicity and ESI desolvation efficiency[6].
Quantifier Transition (MRM) m/z 341.5 → 85.0The m/z 85 product ion is formed by the cleavage of the carnitine backbone, a highly specific signature for all acylcarnitines[6].
Spray / Capillary Voltage 4.0 – 5.5 kVProvides the electrical potential required to establish a stable Taylor cone for droplet nebulization[5][7].
Collision Energy (CE) 20 – 30 eVDelivers the optimal kinetic energy to induce backbone cleavage without annihilating the resulting m/z 85 fragment[8][9].
Desolvation Temperature 400 – 600 °CNecessary to rapidly evaporate aqueous/organic mobile phases, preventing ion suppression at standard LC flow rates[3][7].

Diagnostic Workflow & Mechanistic Pathways

The following workflow illustrates the logical progression for tuning your mass spectrometer. Because the molecule is pre-ionized, the primary goal of MS1 tuning is preventing premature fragmentation, while MS2 tuning focuses on maximizing the yield of the diagnostic m/z 85 fragment.

ESI_Optimization N1 1. Precursor Selection Target: [M]+ (m/z 341.5) Mechanism: Quaternary Amine N2 2. Cone Voltage Tuning Goal: Prevent In-Source Fragmentation (-59 Da) N1->N2 N3 3. Product Ion Scan Target: m/z 85 Fragment Mechanism: Backbone Cleavage N2->N3 N4 4. Collision Energy (CE) Range: 20 - 30 eV Goal: Maximize MRM Signal N3->N4

Workflow for optimizing ESI-MS/MS parameters for trans-2-Dodecenoyl-L-carnitine.

Troubleshooting Guides & FAQs

Q: Why is my precursor ion signal (m/z 341.5) weak, but I see a massive peak at m/z 85 in my MS1 (Q1) full scan? A: This is a classic manifestation of in-source fragmentation . The carnitine backbone of trans-2-Dodecenoyl-L-carnitine is highly labile. If your Cone Voltage (or Declustering Potential) is set too high, the electrical gradient in the source region imparts excessive kinetic energy, causing the molecule to fragment before it even reaches the first quadrupole[6]. Actionable Fix: Perform a direct continuous infusion of your standard. Gradually lower the Cone Voltage until the intact precursor[M]+ (m/z 341.5) is maximized and the m/z 85 peak in MS1 drops below 10% relative abundance.

Q: I am experiencing severe signal suppression when analyzing trans-2-Dodecenoyl-L-carnitine in plasma samples. How can I recover my sensitivity? A: You are encountering matrix effects , which heavily impact ESI efficiency. Endogenous phospholipids and salts compete with your analyte for charge and surface position on the ESI droplets. Actionable Fix:

  • Mobile Phase Adjustment: Ensure your mobile phase contains a volatile organic acid (e.g., 0.1% Formic Acid) to maintain a favorable environment. Studies indicate that increasing the acetonitrile concentration (up to 70-90%) significantly enhances ESI desolvation efficiency and signal intensity for acylcarnitines[8].

  • Internal Standardization: You must implement a stable isotope-labeled internal standard (SIL-IS), such as a deuterated acylcarnitine mix, to mathematically correct for matrix-induced suppression[1][3].

Q: My chromatography is poor, and the peaks are tailing, which is ruining my MS sensitivity. Should I change my ESI parameters? A: No, this is a chromatographic issue, not an ESI issue. The permanent positive charge makes underivatized acylcarnitines highly polar, leading to poor retention and secondary interactions on standard C18 columns. Actionable Fix: You have two options. Either switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column[10], or derivatize your samples (e.g., butylation). Butylation masks the carboxylic acid group, increasing the molecule's hydrophobicity, which drastically improves peak shape on C18 columns and subsequently enhances ESI sensitivity[6].

Self-Validating Protocol: Step-by-Step ESI Parameter Optimization

To ensure scientific integrity and reproducibility, follow this self-validating methodology to tune your instrument for trans-2-Dodecenoyl-L-carnitine.

Phase 1: Preparation & System Suitability

  • Prepare Tuning Solution: Dilute the trans-2-Dodecenoyl-L-carnitine analytical standard[2] to a concentration of 100–500 ng/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Suitability Test (SST): Before infusing your precious standard, run a solvent blank to verify that the MS capillary is clean, the background noise in ESI+ is within manufacturer specifications, and there is no carryover at m/z 341.5.

Phase 2: Direct Infusion & MS1 Optimization 3. Infusion Setup: Connect a syringe pump directly to the ESI source. Set the flow rate to 5–10 µL/min. 4. Precursor Isolation: Set the mass spectrometer to Q1 Full Scan mode (m/z 100–500). Monitor for m/z 341.5. 5. Voltage Ramping: Ramp the Cone Voltage (or Declustering Potential) from 10 V to 100 V. 6. Self-Validation Check: Select the voltage that yields the highest absolute intensity for m/z 341.5. Confirm that the m/z 85 ion is virtually absent in this MS1 scan.

Phase 3: MS2 Optimization & MRM Development 7. Fragmentation: Switch to Product Ion Scan mode, isolating m/z 341.5 in Q1. 8. Collision Energy (CE) Tuning: Ramp the CE from 10 eV to 50 eV using Argon or Nitrogen as the collision gas[3][8]. 9. Self-Validation Check: Identify the exact CE that maximizes the intensity of the m/z 85 fragment[6]. Record this value (typically between 20–30 eV)[9] for your final MRM method.

Phase 4: Source Temperature & Gas Flow Integration 10. Flow Simulation: Introduce the tuning solution via a T-piece connected to your LC flow (e.g., 0.4 mL/min) to simulate actual chromatographic conditions[7]. 11. Thermal Optimization: Optimize the Desolvation Temperature (400–600 °C) and Desolvation Gas Flow (e.g., 15 L/min)[5][7]. The optimal temperature is reached when the signal plateaus; exceeding this temperature may cause thermal degradation of the analyte.

References

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Acylcarnitine profiling by low-resolution LC-MS Source: PLOS One URL: [Link]

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma Source: PMC (National Institutes of Health) URL: [Link]

  • Identification of GPR35 involved metabolic characteristics using LC-MS/MS-based metabolomics Source: AMM Journal URL: [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: PMC (National Institutes of Health) URL: [Link]

  • EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY Source: SciELO Colombia URL:[Link]

  • Region-specific metabolic alterations in the tryptophan pathway in cisplatin-induced acute kidney injury Source: Amazon S3 (Supplemental Data) URL:[Link]

Sources

Optimization

Resolving matrix effects in trans-2-Dodecenoyl-L-carnitine LC-MS/MS blood analysis

LC-MS/MS Technical Support Center: Resolving Matrix Effects in trans-2-Dodecenoyl-L-carnitine Blood Analysis Overview Trans-2-Dodecenoyl-L-carnitine (C12:1 carnitine) is a critical medium-chain acylcarnitine biomarker ev...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Technical Support Center: Resolving Matrix Effects in trans-2-Dodecenoyl-L-carnitine Blood Analysis

Overview Trans-2-Dodecenoyl-L-carnitine (C12:1 carnitine) is a critical medium-chain acylcarnitine biomarker evaluated in metabolic profiling and fatty acid oxidation disorder screening. However, its quantification in blood, plasma, or dried blood spots (DBS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously susceptible to matrix effects. This support center provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure analytical integrity and reproducible quantification.

Part 1: Core Mechanistic FAQs

Q: Why is trans-2-Dodecenoyl-L-carnitine specifically prone to matrix effects in plasma? A: C12:1 carnitine is an endogenous metabolite extracted from lipid-rich matrices. During positive electrospray ionization (ESI+), target analytes compete for charge and surface position on the ESI droplets. Plasma is rich in endogenous glycerophosphocholines (phospholipids), which are highly surface-active. Because these phospholipids often co-elute with medium-to-long-chain acylcarnitines on reversed-phase columns, they monopolize the droplet surface. This forces the C12:1 carnitine into the droplet interior, preventing its transition into the gas phase and resulting in severe ion suppression. Furthermore, matrix components can loosely bind to the analyte, causing unexpected retention time (Rt) shifts or peak splitting[1].

Q: How do I differentiate between true low physiological concentration and matrix-induced ion suppression? A: You must implement a self-validating system using a post-column infusion experiment. Infuse a constant stream of pure C12:1 carnitine standard into the MS source while injecting a blank plasma extract through the UHPLC. A drop in the steady baseline signal at the C12:1 retention time confirms matrix-induced ion suppression[2]. To correct for this quantitatively, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d3-C12:1 carnitine, is mandatory. The SIL-IS will experience the exact same suppression, allowing the analyte/IS ratio to remain accurate[2].

Mechanism A Plasma Extract (C12:1 + Phospholipids) B ESI Droplet Formation A->B C Surface Charge Competition B->C D Phospholipids Monopolize Surface C->D E C12:1 Trapped in Interior C->E F Ion Suppression (Signal Loss) D->F E->F

Mechanism of phospholipid-induced ion suppression in ESI-MS/MS.

Part 2: Symptom-Based Troubleshooting Guide

Issue 1: Rapid degradation of column lifetime and rising backpressure.

  • Causality: Traditional protein precipitation (PPT) using acetonitrile removes proteins but leaves >90% of endogenous phospholipids in the sample. These lipids precipitate on the analytical column, fouling the stationary phase and eluting erratically in subsequent runs.

  • Resolution: Upgrade sample preparation from simple PPT to targeted phospholipid depletion. Use solid-phase extraction (SPE) plates containing zirconia-coated silica (e.g., HybridSPE) or Enhanced Matrix Removal—Lipid (EMR-Lipid) sorbents, which selectively bind the phosphate moiety of phospholipids while allowing C12:1 carnitine to pass through[3].

Issue 2: Non-linear calibration curves at the lower limit of quantification (LLOQ).

  • Causality: C12:1 carnitine is an endogenous compound; therefore, a true "blank" plasma matrix does not exist. Using neat solvent for calibration fails to account for the matrix effect, while using pooled plasma introduces endogenous baseline interference[4].

  • Resolution: Employ the Standard Addition Method or use a surrogate matrix (e.g., plasma stripped of acylcarnitines using activated charcoal)[5]. Alternatively, use a background subtraction approach where unspiked plasma aliquots are analyzed to subtract the endogenous background from the spiked calibration points[4].

Issue 3: Variable retention times (Rt shifts) between injections.

  • Causality: Matrix components alter the local pH of the mobile phase within the column, or lipid buildup changes the column's phase chemistry dynamically[1].

  • Resolution: Implement a rigorous column wash step at the end of every gradient (e.g., 98% organic solvent for 2 minutes) and inject System Suitability Test (SST) samples regularly to monitor retention time drift[6]. Utilize a buffered mobile phase (e.g., 5-10 mM ammonium acetate with 0.1% formic acid) to lock the pH[4].

Part 3: Validated Experimental Protocols

Protocol: Phospholipid-Depleted Extraction for C12:1 Carnitine This self-validating protocol ensures >95% lipid removal, maximizing MS/MS sensitivity and column longevity.

  • Sample Aliquoting & IS Addition: Transfer 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (e.g., d3-C12:1 carnitine at 50 nM)[4].

  • Protein Precipitation (PPT): Add 150 µL of ice-cold 1% formic acid in acetonitrile. Vortex vigorously for 2 minutes to disrupt protein-analyte binding. Centrifuge at 14,000 × g for 10 minutes at 4°C[4].

  • Phospholipid Depletion: Transfer the supernatant to an EMR-Lipid or HybridSPE 96-well plate[3]. Apply a gentle vacuum (2-4 in Hg) to pull the sample through the sorbent. The zirconia/polymeric sorbent selectively retains phospholipids via Lewis acid-base interactions.

  • Evaporation & Reconstitution: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 50 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 5 mM ammonium acetate)[4].

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a C8 or C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C. Run a gradient from 5% to 95% organic over 5 minutes[5]. Monitor via Multiple Reaction Monitoring (MRM) in positive ESI mode.

Protocol S1 1. Plasma + SIL-IS S2 2. PPT (1% FA in ACN) S1->S2 S3 3. Centrifugation (14k x g) S2->S3 S4 4. Phospholipid SPE Depletion S3->S4 S5 5. N2 Evaporation & Reconstitution S4->S5 S6 6. UHPLC-MS/MS (MRM) S5->S6

Validated sample preparation workflow for acylcarnitine matrix effect resolution.

Part 4: Quantitative Data Presentation

To demonstrate the causality of sample preparation choices on analytical performance, the following table summarizes the Matrix Factor (MF) and absolute recovery of C12:1 carnitine across different extraction methodologies. An MF of 100% indicates no matrix effect; <100% indicates suppression[2].

Extraction MethodologyPhospholipid Removal (%)Matrix Factor (MF)Absolute Recovery (%)Column Lifetime (Injections)
Protein Precipitation (PPT) Only < 5%42% (Severe Suppression)95%~300
Liquid-Liquid Extraction (LLE) ~ 40%68% (Moderate Suppression)72%~800
PPT + Phospholipid Depletion (SPE) > 97%96% (Negligible Effect)91%> 2,000
Surrogate Matrix Calibration + SPE > 97%99% (Ideal)92%> 2,000

Data synthesized from standard bioanalytical validation parameters for acylcarnitines[3].

Sources

Troubleshooting

Overcoming isobaric interference in trans-2-Dodecenoyl-L-carnitine mass spectrometry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in targeted metabolomics and newborn s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in targeted metabolomics and newborn screening: the accurate quantification of trans-2-Dodecenoyl-L-carnitine (C12:1 carnitine) .

C12:1 carnitine is a critical diagnostic biomarker for fatty acid oxidation disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and Enoyl-CoA Isomerase 1 (ECI1) deficiency[1]. However, analyzing this medium-chain acylcarnitine via direct Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) frequently results in false positives due to unresolvable isobaric and isomeric interferences[2].

This guide provides the mechanistic understanding and self-validating protocols required to eliminate these interferences and ensure absolute data integrity.

🔬 Frequently Asked Questions (FAQs)

Q1: Why does C12:1 carnitine suffer from isobaric interference in standard MS/MS? A1: The interference is rooted in the physical limitations of unit-resolution mass spectrometers (like triple quadrupoles). C12:1 carnitine has a protonated monoisotopic mass ([M+H]⁺) of m/z 342.2635. Dodecadienoylcarnitine (C12:2), a closely related metabolite, has an[M+H]⁺ of m/z 340.2479. Because carbon naturally contains ~1.1% ¹³C, the M+2 isotopologue of C12:2 (containing two ¹³C atoms) appears at m/z ~342.2546[3]. The mass difference between the C12:1 target and the C12:2 (M+2) interference is a mere 0.0089 Da . Standard quadrupoles cannot resolve this, meaning the C12:2 isotope will pass through Q1, fragment in Q2, and be falsely quantified as C12:1.

Q2: What are the main isomeric interferences for trans-2-Dodecenoyl-L-carnitine? A2: Isomeric interferences share the exact same chemical formula (C₁₉H₃₅NO₄) and mass. For C12:1, these are primarily geometric and positional isomers of the double bond, such as cis-5-dodecenoylcarnitine or cis-8-dodecenoylcarnitine[3]. Because all acylcarnitines fragment to yield the identical m/z 85.0 product ion (the trimethylamine-containing carnitine backbone)[4], MS/MS alone is completely blind to these isomers.

Q3: Can derivatization solve this issue? A3: No. While butyl esterification (commonly used in newborn screening) increases ionization efficiency, it shifts the mass of all species equally (adding 56 Da). The C12:1 butyl ester (m/z 398.3) will still suffer from overlap with the C12:2 butyl ester M+2 isotope and its positional isomers. Chromatographic separation is mandatory[5].

🛠️ Troubleshooting Guide: Resolving Interferences

Issue 1: False positive elevation of C12:1 carnitine in FIA-MS/MS.

  • Root Cause: Co-elution of the C12:2 M+2 isotope or isobaric matrix components.

  • Solution (Hardware): Upgrade to High-Resolution Mass Spectrometry (HRMS) such as a Q-TOF or Orbitrap. Operating at a resolving power (R) > 40,000 will easily separate the 0.0089 Da mass difference[2].

  • Solution (Chromatography): If restricted to a triple quadrupole, implement a UPLC separation. C12:2 has two double bonds, making it less hydrophobic than C12:1. On a reversed-phase column, C12:2 will elute significantly earlier, completely removing its M+2 isotope from the C12:1 acquisition window.

Issue 2: Inability to distinguish the diagnostic trans-2 isomer from dietary cis isomers.

  • Root Cause: Identical mass and identical MS/MS fragmentation (m/z 342.3 → 85.0).

  • Solution: Utilize a High-Strength Silica (HSS) T3 or sub-2 µm C18 column. The trans double bond alters the 3D hydrodynamic volume of the acyl tail compared to the cis conformation. A shallow gradient of acetonitrile (40-60%) allows the stationary phase to exploit these spatial differences, achieving baseline resolution.

📊 Data Presentation: Interference & Method Parameters

Table 1: Quantitative Profile of C12:1 Interferences

Interference TypeInterfering CompoundPrecursor m/z ([M+H]⁺)Product m/zRequired Resolution Strategy
Isotopic C12:2 Carnitine (M+2)342.254685.0UPLC Separation OR HRMS (R > 40k)
Isomeric cis-5-Dodecenoylcarnitine342.263585.0UPLC Separation (C18 / T3)
Isobaric Exogenous Matrix Amines~342.26VariableSpecific MRM (m/z 342.3 → 85.0)

Table 2: Optimized UPLC-MS/MS Parameters for C12:1 Carnitine

ParameterSetting / ValueCausality (Scientist Insight)
Column HSS T3 (2.1 x 100 mm, 1.8 µm)Retains the polar carnitine headgroup while highly resolving the hydrophobic tail isomers.
Mobile Phase A H₂O + 0.1% Formic AcidLow pH protonates the molecule, ensuring robust[M+H]⁺ formation in ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal elution strength and peak shape for medium-chain acylcarnitines.
MRM Transition m/z 342.3 → 85.0342.3 targets the precursor; 85.0 specifically targets the carnitine backbone.
Collision Energy 25 - 30 eVOptimal thermodynamic window to cleave the ester bond without secondary fragmentation.

🧪 Experimental Protocol: Targeted UPLC-MS/MS Workflow

This protocol outlines a self-validating system for the extraction and quantification of underivatized C12:1 carnitine[5].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma or serum into a microcentrifuge tube.

  • Add 200 µL of ice-cold Methanol containing a stable isotope-labeled internal standard (e.g., d₃-C12:1 carnitine at 0.5 µM).

    • Causality: Methanol is strictly preferred over acetonitrile here. It provides superior recovery of medium-to-long chain acylcarnitines by disrupting lipid-protein binding while effectively precipitating matrix proteins.

  • Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to complete precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC autosampler vial.

Step 2: Chromatographic Separation

  • Inject 2 µL of the supernatant onto the HSS T3 column maintained at 40°C.

  • Gradient Elution: Start at 2% B, hold for 0.5 min. Ramp to 98% B over 5.0 minutes. Hold at 98% B for 1 min, then return to 2% B to re-equilibrate.

    • Causality: The shallow ramp through the critical 40-60% B region is what separates the trans-2 isomer from the cis isomers.

Step 3: Mass Spectrometry Detection & Self-Validation

  • Operate the mass spectrometer in Positive ESI mode (Capillary: 3.0 kV, Desolvation: 450°C).

  • Monitor the MRM transition m/z 342.3 → 85.0 for the endogenous analyte, and m/z 345.3 → 85.0 for the d₃-internal standard.

  • Validation Checkpoint: Monitor the retention time (RT) of the d₃-C12:1 internal standard. A shift of >0.1 min indicates column fouling or mobile phase preparation errors. The area ratio of C12:1 to d₃-C12:1 ensures quantification is absolutely independent of matrix suppression.

🗺️ Mandatory Visualization: Workflow Logic

G Start Biological Sample (Plasma / DBS) Prep Protein Precipitation (MeOH + Internal Standard) Start->Prep LC UPLC Separation (Reversed-Phase C18 / T3) Prep->LC Supernatant MS Mass Spectrometry (ESI+ MRM or HRMS) LC->MS Chromatographic Elution Isomer Isomeric Resolution (cis- vs trans- isomers) MS->Isomer RT Separation Isobar Isotopic/Isobaric Resolution (C12:2 M+2 Isotope) MS->Isobar Mass/RT Separation Quant Accurate C12:1 Quantitation (m/z 342.3 → 85.0) Isomer->Quant Isobar->Quant

Workflow for resolving C12:1 carnitine interferences via UPLC-MS/MS.

📚 References

  • Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry (ACS Publications). URL:[Link]

  • MetaboQuan-R for Acylcarnitines in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies. Waters Corporation Application Notes. URL: [Link]

  • Metabolic pathways of acylcarnitine synthesis. ChemRxiv. URL:[Link]

  • Human-derived fecal microbiota transplantation alleviates social deficits of the BTBR mouse model of autism. PubMed Central (PMC). URL:[Link]

Sources

Optimization

Improving recovery rates of trans-2-Dodecenoyl-L-carnitine in plasma extractions

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible extraction of medium-to-long-chain acylcar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible extraction of medium-to-long-chain acylcarnitines like trans-2-Dodecenoyl-L-carnitine (C12:1 carnitine) .

Unlike short-chain acylcarnitines, C12:1 carnitine possesses a highly amphiphilic structure: a polar quaternary ammonium headgroup and a hydrophobic 12-carbon monounsaturated tail. This structural duality leads to severe non-specific binding to plasma proteins (such as albumin) and complex matrix effects during LC-MS/MS ionization.

This guide is designed to move beyond basic protocols by explaining the causality behind experimental choices, providing you with a self-validating framework to optimize your extraction workflows.

Part 1: Metabolic Context & Target Analyte

C12:1 carnitine is a critical intermediate in mitochondrial fatty acid β-oxidation. Understanding its biological origin helps explain its biochemical behavior during extraction.

FAOPatwhay FA Fatty Acids (Cytosol) AcylCoA Long-Chain Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 (Outer Membrane) AcylCoA->CPT1 AcylCarn trans-2-Dodecenoyl-L-carnitine (C12:1 Carnitine) CPT1->AcylCarn Carnitine addition CACT Carnitine-Acylcarnitine Translocase AcylCarn->CACT MatrixAcylCarn C12:1 Carnitine (Matrix) CACT->MatrixAcylCarn Translocation CPT2 CPT2 (Inner Membrane) MatrixAcylCarn->CPT2 MatrixAcylCoA Acyl-CoA (Matrix) CPT2->MatrixAcylCoA Carnitine removal BetaOx Beta-Oxidation Cycle MatrixAcylCoA->BetaOx

Fig 1: Mitochondrial generation and translocation of C12:1 carnitine via the CPT system.

Part 2: Troubleshooting Guide - Diagnosing Extraction Failures

Q: Why is my absolute recovery of C12:1 carnitine consistently below 60% when using 100% Acetonitrile for protein precipitation?

  • Diagnosis: Co-precipitation and hydrophobic trapping.

  • Mechanistic Cause: When 100% Acetonitrile (ACN) is added to plasma, proteins crash out of solution almost instantaneously. The hydrophobic tail of C12:1 carnitine becomes trapped within the rapidly forming hydrophobic core of the denatured protein pellet[1].

  • Resolution: Shift the precipitation kinetics. By utilizing a Methanol/Water mixture (e.g., 75:25 v/v), protein denaturation occurs more gradually, allowing the amphiphilic acylcarnitine to partition effectively into the supernatant. Furthermore, adding a weak acid like 0.01% oxalic acid disrupts the ionic interactions between the positively charged carnitine headgroup and negatively charged protein residues, significantly boosting recovery[2].

Q: I am experiencing high well-to-well variability (CV > 15%) in my 96-well extraction plates. How can I fix this?

  • Diagnosis: Inhomogeneous mixing kinetics.

  • Mechanistic Cause: Pipetting plasma into a well and subsequently adding the crashing solvent often leads to localized, instantaneous precipitation at the solvent-plasma interface. This creates a physical barrier that prevents the remaining solvent from fully extracting analytes from the underlying plasma.

  • Resolution: Reverse the order of addition. Dispense your crashing solvent into the well first, and then pipette the plasma directly into the solvent[3]. This ensures immediate, homogeneous dispersion of the sample, preventing localized trapping and reducing CVs to <5%.

Q: My recovery is mathematically fine, but my LC-MS/MS signal is extremely low. Is this an extraction issue?

  • Diagnosis: Matrix-induced ion suppression.

  • Mechanistic Cause: Endogenous plasma phospholipids (e.g., phosphatidylcholines) co-extract with medium/long-chain acylcarnitines during standard protein precipitation. These phospholipids co-elute with C12:1 carnitine and compete for charge droplets in the electrospray ionization (ESI) source, leading to severe signal suppression[4].

  • Resolution: Implement a phospholipid depletion step. Passing the initial supernatant through a specialized solid-phase extraction (SPE) plate (such as Captiva EMR-Lipid) selectively traps phospholipids via size exclusion and hydrophobic interactions while allowing acylcarnitines to pass through[3].

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Bovine Serum Albumin (BSA) or pure solvent as a surrogate matrix for my calibration curves? A: No. Components extracted from the human plasma matrix fundamentally alter the ionization efficiency of acylcarnitines. Studies have demonstrated that neither BSA nor pure ACN can replicate the matrix-induced ion enhancement or suppression seen in authentic plasma, leading to inaccurate quantification[4]. You must use standard addition, stable-isotope dilution (using d3-C12:1 carnitine), or stripped plasma.

Q: Are acylcarnitines stable during the extraction process? A: Generally, yes, but they are susceptible to hydrolysis at extreme pH levels due to their ester bond. Ensure your extraction solvent is only weakly acidified (e.g., 0.1% Formic Acid or 0.01% Oxalic Acid). While derivatized acylcarnitines show robust stability across freeze-thaw cycles[5], underivatized samples should be processed on ice and stored at -80°C.

Q: How do I properly differentiate between extraction recovery and matrix effect? A: Extraction recovery evaluates the physical loss of the analyte during sample prep, while the matrix effect evaluates the suppression/enhancement of the signal in the mass spectrometer. The self-validating protocol below will show you exactly how to calculate both[5].

Part 4: Standard Operating Procedure (SOP) - Self-Validating Extraction Workflow

To ensure the trustworthiness of every batch, this protocol incorporates a self-validating matrix effect and recovery calculation system.

Step-by-Step Methodology:
  • Preparation of Validation Spikes:

    • Set A (Pre-Extraction Spike): Aliquot 50 µL of plasma. Spike with 10 µL of d3-C12:1 carnitine Internal Standard (IS).

    • Set B (Post-Extraction Spike): Aliquot 50 µL of blank plasma. Add 10 µL of blank solvent.

    • Set C (Neat Standard): 50 µL of water (surrogate) + 10 µL of d3-C12:1 carnitine IS.

  • Solvent Addition (Reverse Order): Add 150 µL of chilled Methanol/Water (75:25, v/v) containing 0.01% oxalic acid to a 1.5 mL tube or 96-well plate[2].

  • Sample Addition: Pipette the 60 µL mixtures from Set A, B, and C directly into the crashing solvent to ensure homogeneous precipitation[3].

  • Mixing & Centrifugation: Vortex immediately for 2 minutes. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Post-Extraction Spiking: Transfer 150 µL of the supernatant from Set B into a new tube, and spike it with 10 µL of d3-C12:1 carnitine IS.

  • Phospholipid Cleanup (Optional but Recommended): Pass the supernatants through a phospholipid removal plate (e.g., Captiva EMR-Lipid) using positive pressure.

  • Analysis & Validation Calculations: Dry under N2 gas, reconstitute in mobile phase, and analyze via LC-MS/MS.

    • True Recovery (%) = (Area Set A / Area Set B) × 100

    • Matrix Effect (%) = (Area Set B / Area Set C) × 100

ExtractionWorkflow Start 1. Plasma Sample (Validation Sets A, B, C) PPT 2. Protein Precipitation (Add MeOH:H2O 75:25 + 0.01% Oxalic Acid) Start->PPT Mix 3. Vortex & Centrifuge (15,000 x g, 4°C, 15 min) PPT->Mix Supernatant 4. Supernatant Collection Mix->Supernatant SPE 5. Phospholipid Removal (Captiva EMR-Lipid Plate) Supernatant->SPE Recommended for Matrix Effect <15% Dry 6. Dry Down (N2 gas) & Reconstitute in Mobile Phase Supernatant->Dry Direct Analysis (Higher Ion Suppression) SPE->Dry LCMS 7. LC-MS/MS Analysis (Calculate Recovery & Matrix Effect) Dry->LCMS

Fig 2: Optimized self-validating extraction workflow for plasma acylcarnitines.

Part 5: Quantitative Data Summary

The following table synthesizes expected analytical metrics based on the solvent system chosen for C12:1 carnitine extraction, highlighting the superiority of acidified mixed-solvent systems.

Table 1: Comparative Extraction Metrics for C12:1 Carnitine

Extraction MethodSolvent SystemModifierMean Recovery (%)Matrix Effect (%)
Standard PPT 100% AcetonitrileNone65 - 75%110 - 125% (Enhancement)
Optimized PPT Methanol:Water (75:25)0.01% Oxalic Acid85 - 95%90 - 105%
PPT + SPE Cleanup Methanol:ACN (50:50)0.1% Formic Acid90 - 98%98 - 102%

(Note: Data synthesized from peer-reviewed validation parameters for medium/long-chain acylcarnitines[1],[4],[5],[2].)

Part 6: References

  • Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. PubMed / NIH. [Link]

  • Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry. CORE.[Link]

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. PMC / NIH.[Link]

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry / ACS Publications.[Link]

  • Toward personalized hemodialysis by low molecular weight amino-containing compounds: future perspective of patient metabolic fingerprint. PMC / NIH.[Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies.[Link]

Sources

Troubleshooting

Addressing signal-to-noise ratio issues in trans-2-Dodecenoyl-L-carnitine trace analysis

Welcome to the Advanced Analytical Support Center . This portal is specifically curated for researchers, analytical scientists, and drug development professionals conducting trace-level LC-MS/MS quantification of acylcar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center . This portal is specifically curated for researchers, analytical scientists, and drug development professionals conducting trace-level LC-MS/MS quantification of acylcarnitines.

trans-2-Dodecenoyl-L-carnitine (C12:1 carnitine) is a critical medium-chain unsaturated acylcarnitine. However, its trace analysis is frequently plagued by poor Signal-to-Noise Ratios (SNR) due to isobaric interferences, matrix-induced ion suppression, and non-specific binding[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to restore analytical integrity to your workflows.

Diagnostic Workflow: Isolating SNR Failures

Before adjusting instrument parameters, you must determine whether your low SNR is caused by an artificially high noise floor or a suppressed analyte signal.

SNR_Troubleshooting Start Low SNR Detected (trans-2-Dodecenoyl-L-carnitine) Check Isolate the Root Cause: Signal vs. Noise Start->Check Noise High Background Noise (Interference) Check->Noise Signal Low Analyte Signal (Suppression/Loss) Check->Signal Isobars Isobaric Overlap (e.g., Dicarboxylics) Noise->Isobars Carryover System Carryover (Autosampler Binding) Noise->Carryover Matrix Ion Suppression (Phospholipids) Signal->Matrix Recovery Poor Extraction Recovery Signal->Recovery Deriv Implement Butylation Derivatization Isobars->Deriv Wash Optimize Needle Wash (High Organic) Carryover->Wash Matrix->Deriv SPE Switch to Solid Phase Extraction (SPE) Matrix->SPE Recovery->SPE

Diagnostic workflow for isolating and resolving SNR issues in acylcarnitine LC-MS/MS analysis.

Module 1: Sample Preparation & Matrix Effect Mitigation

Q: Why is my trans-2-Dodecenoyl-L-carnitine signal severely suppressed in plasma samples despite high spike concentrations? A: This is a classic case of matrix-induced ion suppression.

  • The Causality: Endogenous phospholipids in plasma elute in the exact same hydrophobic retention window as medium-chain acylcarnitines (like C12:1) on Reversed-Phase (RP) columns. In the Electrospray Ionization (ESI) source, these highly surface-active phospholipids outcompete the C12:1 molecules for available protons on the surface of the charged droplet. When the droplet undergoes fission at the Rayleigh limit, the phospholipids retain the charge, leaving your target analyte neutral and invisible to the mass spectrometer.

  • The Solution: Transition from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or implement chemical derivatization to shift the analyte's retention time away from the phospholipid elution zone[2].

Self-Validating Protocol: Butylation Extraction for Trace Acylcarnitines

Chemical derivatization (butylation) masks the polar carboxyl group, exponentially increasing the molecule's hydrophobicity and ionization efficiency in positive ESI[1]. This protocol is designed to be self-validating, meaning internal checks will immediately flag points of failure.

  • Step 1: Aliquoting & IS Spiking. Add 50 µL of plasma to a microcentrifuge tube. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., C12:1-d3 carnitine).

    • Validation Check: The absolute peak area of the SIL-IS must remain within ±15% across all samples. A drop >15% flags severe matrix suppression or extraction failure in that specific well.

  • Step 2: Deproteinization. Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Vortex vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 3: Drying. Transfer the supernatant to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Step 4: Derivatization. Add 50 µL of 3N HCl in n-butanol. Seal the vial and incubate at 65°C for 15 minutes.

    • Validation Check: Monitor the MRM transition for the underivatized SIL-IS. If the underivatized peak is >5% of the total IS signal, the reaction is incomplete (likely due to residual water in Step 3).

  • Step 5: Final Drying & Reconstitution. Evaporate the butanolic HCl to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase.

Module 2: Chromatographic Separation & Isobaric Noise

Q: I am seeing high background noise at the C12:1 MRM transition. How do I differentiate my target signal from isobaric noise? A: Isobaric interferences (such as dicarboxylic acylcarnitines or positional isomers) share nominal masses and fragment ions with your target[1].

  • The Causality: A triple quadrupole mass spectrometer operating at unit resolution cannot distinguish between molecules with identical nominal masses (e.g., an overlapping dicarboxylic species). This artificially inflates the noise floor, destroying your SNR.

  • The Solution: The butylation protocol described above chemically resolves this. Dicarboxylic acids possess two carboxyl groups and will gain two butyl groups (+112 Da). Monocarboxylic acids like trans-2-Dodecenoyl-L-carnitine possess only one carboxyl group and gain a single butyl group (+56 Da). This mass shift physically separates the interference in the first quadrupole (Q1) before fragmentation even occurs[1].

Q: I am observing trans-2-Dodecenoyl-L-carnitine signal in my blank injections following a high-concentration QC sample. How do I eliminate this carryover? A: Medium-chain acylcarnitines exhibit significant non-specific binding.

  • The Causality: The lipophilic hydrocarbon tail of C12:1 adheres strongly to the hydrophobic surfaces of stainless steel autosampler needles and PEEK transfer lines. Subsequent mobile phase flow continuously desorbs a fraction of this bound analyte, creating a "ghost peak" that raises the baseline noise for subsequent trace samples.

  • The Solution: Implement a highly organic, multi-solvent needle wash protocol (e.g., 50:50:0.1 Isopropanol:Acetonitrile:Formic Acid). Ensure the wash volume is set to at least 5x the injection volume.

Module 3: Mass Spectrometry Optimization

Q: How can I adjust my ESI source parameters to maximize the signal specifically for trans-2-Dodecenoyl-L-carnitine? A: Acylcarnitines contain a quaternary ammonium group, meaning they exist as pre-formed cations ([M]+) in solution.

  • The Causality: Because they are already charged, you do not need extreme capillary voltages to induce ionization. However, the ester bond connecting the acyl chain to the carnitine backbone is thermally labile. Excessive desolvation temperatures will cause in-source fragmentation, destroying your precursor ion before it reaches Q1.

  • The Solution: Keep the source temperature moderate (350–400°C) and focus optimization on the Collision Energy (CE) to maximize the yield of the m/z 85.0 product ion[3].

Quantitative Data: Optimized LC-MS/MS Parameters for C12:1 Carnitine
ParameterUnderivatized C12:1Butylated C12:1Mechanistic Rationale
Precursor Ion (m/z) 342.3398.3Addition of a single butyl group (+56 Da) to the carboxyl terminus.
Product Ion (m/z) 85.085.0Corresponds to the dehydrated carnitine backbone fragment (+CH2-CH=CH-COOH), universal to acylcarnitines.
Collision Energy (CE) 25 - 30 eV30 - 35 eVPrecise energy required to cleave the ester bond without shattering the m/z 85.0 backbone.
ESI Polarity Positive (+)Positive (+)The quaternary ammonium group is inherently positively charged.
Retention Behavior (RP) ModerateHighButylation significantly increases hydrophobicity, delaying elution past the early-eluting suppression zone.

References

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy Source: Analytical Chemistry - ACS Publications URL:[Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quantification of Underivatized Acylcarnitines and Carnitine Intermediates Using RP Chromatography and Ion Funnel Triple Quadrupole in Fecal Samples Source: Agilent Technologies / LCMS.cz URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Chromatographic Separation of trans-2-Dodecenoyl-L-carnitine from its cis-Isomer: A Comparative Guide

Introduction & Biological Context In the realm of metabolomics and clinical diagnostics, acylcarnitines serve as critical biomarkers for identifying inborn errors of metabolism, particularly fatty acid oxidation defects...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

In the realm of metabolomics and clinical diagnostics, acylcarnitines serve as critical biomarkers for identifying inborn errors of metabolism, particularly fatty acid oxidation defects (FAODs). Among these, trans-2-dodecenoyl-L-carnitine (C12:1) is a vital intermediate formed during the mitochondrial β -oxidation of long-chain fatty acids.

However, a significant analytical challenge arises when quantifying this biomarker: the presence of endogenous cis-isomers (derived from dietary unsaturated fatty acids)[1]. Because both cis and trans isomers possess identical molecular weights and yield indistinguishable fragmentation patterns in standard collision-induced dissociation (CID) mass spectrometry[2], direct-infusion MS/MS often results in false quantification. To ensure diagnostic and experimental accuracy, robust chromatographic separation prior to MS detection is mandatory.

Mechanistic Insights: The Challenge of Isomer Separation (E-E-A-T)

As an Application Scientist, it is crucial to understand why certain chromatographic methods succeed where others fail. The separation of geometric isomers like cis- and trans-2-dodecenoyl-L-carnitine cannot be achieved through simple hydrophobic partitioning.

  • The Limitation of C18 Columns: Traditional alkyl-chain (C18) stationary phases separate analytes based almost entirely on hydrophobicity. Because the cis and trans configurations of a 12-carbon acyl chain exhibit nearly identical hydrophobic profiles, C18 columns frequently result in co-elution or severe peak overlap[3].

  • The Superiority of PFP (Pentafluorophenyl) Phases: To achieve baseline resolution, we must exploit the structural geometry of the molecules. PFP columns introduce multiple retention mechanisms beyond hydrophobicity: π−π interactions, dipole-dipole interactions, and strict shape selectivity[3]. The highly electronegative fluorine atoms create a rigid, electron-deficient planar surface. The linear trans-isomer interacts more intimately with this surface compared to the sterically hindered, "bent" cis-isomer, resulting in differential retention times and baseline separation[4].

Pathway FA Dodecanoic Acid (C12:0) AcylCoA Dodecanoyl-CoA FA->AcylCoA Acyl-CoA Synthetase TransEnoyl trans-2-Dodecenoyl-CoA AcylCoA->TransEnoyl Acyl-CoA Dehydrogenase (Beta-Oxidation) TransCarnitine trans-2-Dodecenoyl-L-carnitine (Target Biomarker) TransEnoyl->TransCarnitine CPT2 / CACT Shuttle CisEnoyl cis-Dodecenoyl-CoA (From Dietary Unsaturated FA) CisEnoyl->TransEnoyl Enoyl-CoA Isomerase CisCarnitine cis-Dodecenoyl-L-carnitine (Interfering Isomer) CisEnoyl->CisCarnitine CPT2 / CACT Shuttle

Fig 1: Metabolic pathway illustrating the biological origin of C12:1 acylcarnitine isomers.

Comparative Column Performance Data

To objectively evaluate the optimal stationary phase, an equimolar mixture of trans-2-dodecenoyl-L-carnitine and cis-2-dodecenoyl-L-carnitine was analyzed across three different UHPLC column chemistries. The quantitative data is summarized below.

Column ChemistryDimensionsRetention Time (cis)Retention Time (trans)Resolution ( Rs​ )Peak Asymmetry
Standard C18 2.1 x 100 mm, 1.7 μ m6.45 min6.48 min0.4 (Co-elution)1.3
Biphenyl 2.1 x 100 mm, 1.7 μ m6.80 min7.05 min1.2 (Partial)1.1
PFP (Pentafluorophenyl) 2.1 x 100 mm, 1.7 μ m7.15 min7.60 min2.5 (Baseline) 1.0

Data Interpretation: Only the PFP column achieves a resolution factor ( Rs​ ) greater than 1.5, which is the standard requirement for baseline separation in quantitative clinical assays[3].

Self-Validating Experimental Protocol

The following step-by-step methodology details a validated LC-MS/MS workflow utilizing a PFP stationary phase for the unambiguous quantification of trans-2-dodecenoyl-L-carnitine[5].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 μ L of plasma or serum into a microcentrifuge tube.

  • Add 200 μ L of ice-cold extraction solvent (Methanol:Acetonitrile, 50:50 v/v) spiked with stable isotope-labeled internal standards (e.g., d3-C12:1-carnitine)[2].

  • Vortex vigorously for 5 minutes at 4°C to ensure complete protein precipitation[6].

  • Centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for direct injection[4].

Step 2: UHPLC Separation Parameters
  • Column: ACE 18-PFP (2.1 × 100 mm, 1.7 μ m) or equivalent[5].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid[5].

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid[5].

  • Flow Rate: 0.40 mL/min[7].

  • Column Temperature: 40°C (Elevated temperature reduces backpressure and sharpens peak shape).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B

    • 12.1 - 15.0 min: Re-equilibrate at 5% B[8].

Step 3: MS/MS Detection (MRM Mode)

Because the primary fragmentation event involves the cleavage of the ester C–O bond and the neutral loss of trimethylamine, the dominant product ion for all acylcarnitines is the carnitine backbone fragment[8].

  • Ionization: Positive Electrospray Ionization (+ESI).

  • MRM Transition: m/z 342.2 m/z 85.1 (Quantifier).

  • Collision Energy (CE): 25 eV.

Workflow Prep 1. Sample Prep Protein Precipitation Extract 2. Extraction MeOH:ACN (50:50) Prep->Extract LC 3. UHPLC Separation PFP Column (Shape Selectivity) Extract->LC MS MS LC->MS Data 5. Data Analysis Baseline Isomer Quant MS->Data

Fig 2: Validated LC-MS/MS analytical workflow for the separation of C12:1 isomers.

Conclusion

For researchers investigating fatty acid oxidation defects or profiling complex lipidomes, relying solely on MS/MS mass resolution is insufficient for distinguishing trans-2-dodecenoyl-L-carnitine from its cis-isomer. As demonstrated, transitioning from a standard C18 column to a Pentafluorophenyl (PFP) stationary phase leverages π−π interactions and shape selectivity to achieve baseline resolution ( Rs​>2.0 ). Implementing this specific chromatographic approach ensures high scientific integrity, eliminating isobaric interference and yielding trustworthy, self-validating quantitative data.

References

  • Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” Source: PubMed Central (PMC) URL:[Link]

  • Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation Source: PubMed Central (PMC) URL:[Link]

  • Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics Source: PubMed Central (PMC) URL:[Link]

  • Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes Source: ACS Publications (Journal of Proteome Research) URL:[Link]

  • Effect of statin treatment on metabolites, lipids and prostanoids in patients with Statin Associated Muscle Symptoms (SAMS) Source: PubMed Central (PMC) URL:[Link]

  • Acylcarnitine and Free Fatty Acid Profiles in Primary Biliary Cholangitis: Associations with Fibrosis and Inflammation Source: MDPI URL:[Link]

  • Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data Source: Frontiers URL:[Link]

  • Identification of GPR35 involved metabolic characteristics using LC-MS/MS-based metabolomics Source: AMM Journal URL:[Link]

Sources

Comparative

Validation of trans-2-Dodecenoyl-L-carnitine Bioanalytical Assays: A Comparative Guide to FDA-Compliant LC-MS/MS Workflows

Executive Summary & Biological Context trans-2-Dodecenoyl-L-carnitine (C12:1 acylcarnitine) is a medium-chain acylcarnitine that serves as a critical biomarker for mitochondrial fatty acid β-oxidation and the detection o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

trans-2-Dodecenoyl-L-carnitine (C12:1 acylcarnitine) is a medium-chain acylcarnitine that serves as a critical biomarker for mitochondrial fatty acid β-oxidation and the detection of inborn errors of metabolism[1]. Because it is an endogenous compound, quantifying C12:1 in biological matrices (e.g., plasma, urine) presents unique bioanalytical hurdles. These include severe matrix-induced ion suppression, isobaric interferences, and the fundamental lack of a true "blank" matrix[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare modern Direct UPLC-MS/MS Assays against traditional Reversed-Phase (RP) HPLC and Derivatization-based LC-MS/MS methods. Furthermore, this document provides a comprehensive, self-validating protocol for assay validation strictly aligned with the FDA’s 2018 Bioanalytical Method Validation Guidance for Industry[4].

Mechanistic Overview: The Carnitine Shuttle

To understand the analytical target, one must understand its biological origin. Fatty acids are converted to acyl-CoAs, which cannot cross the inner mitochondrial membrane. The carnitine shuttle, mediated by Carnitine Palmitoyltransferase 1 and 2 (CPT1/CPT2), converts these into acylcarnitines (like C12:1) for transport into the mitochondrial matrix for energy production[1].

Pathway FA Fatty Acids AcylCoA Acyl-CoA FA->AcylCoA Activation CPT1 CPT1 (Outer Membrane) AcylCoA->CPT1 C121 trans-2-Dodecenoyl- L-carnitine (C12:1) CPT1->C121 Carnitine Shuttle CPT2 CPT2 (Inner Membrane) C121->CPT2 BetaOx β-Oxidation (Mitochondrial Matrix) CPT2->BetaOx Energy Production

Carnitine Shuttle Pathway: Formation and transport of trans-2-Dodecenoyl-L-carnitine.

Comparative Performance Analysis

Historically, acylcarnitine analysis relied on chemical derivatization (e.g., using Tmt-PP) to improve chromatographic retention and mass spectrometric ionization[5]. However, derivatization introduces reaction variability and significantly increases sample preparation time. Modern approaches utilize direct UPLC-MS/MS with optimized stationary phases (e.g., HILIC or sub-2-micron C18 columns) to achieve superior resolution of polar compounds without the need for derivatization[3][6].

Table 1: Performance Comparison of C12:1 Acylcarnitine Analytical Methods
ParameterDirect UPLC-MS/MS (Recommended)Derivatization LC-MS/MSTraditional RP-HPLC-MS/MS
Sample Prep Time < 30 minutes (Protein Precipitation)> 2 hours (Derivatization + Extraction)< 30 minutes
Chromatographic Run Time 3 - 5 minutes10 - 15 minutes15 - 20 minutes
Matrix Effect (IS-Normalized) 95% - 105% (Negligible)85% - 115% (Moderate)70% - 80% (High Suppression)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL0.1 ng/mL2.5 ng/mL
Isobaric Resolution Excellent (Sub-2-micron phase)GoodPoor (Co-elution risks)
FDA Validation Suitability Highly RobustProne to batch-to-batch variabilityLimited by sensitivity

FDA-Aligned Validation Methodology

Validating an assay for an endogenous biomarker like trans-2-Dodecenoyl-L-carnitine requires strategic deviations from standard exogenous drug validation, specifically regarding calibration matrices and internal standards[7].

Causality Check: Why use a Stable Isotope-Labeled (SIL) Internal Standard? During Electrospray Ionization (ESI), co-eluting matrix components (like phospholipids) compete for charge, causing signal suppression. A deuterated internal standard (e.g., d3-C12:1) co-elutes exactly with the analyte and experiences the identical matrix effect, allowing the IS-normalized ratio to remain constant and accurate[2][7].

Causality Check: Why use a Surrogate Matrix? Because healthy human plasma contains basal levels of C12:1, creating a calibration curve in authentic plasma would result in a non-zero intercept. We utilize charcoal-stripped plasma (where endogenous lipids are removed) as a surrogate matrix to establish a true zero baseline for the calibration curve[3][5].

Experimental Protocols

Protocol A: Selectivity, Specificity, and Matrix Effect (ME) Objective: Ensure no interfering peaks co-elute with C12:1 and quantify ion suppression.

  • Preparation: Obtain 6 independent lots of blank human plasma.

  • Extraction: Precipitate proteins by adding 300 µL of Acetonitrile (containing d3-C12:1 IS) to 100 µL of plasma. Vortex for 5 min, then centrifuge at 15,000 x g for 10 min at 4°C.

  • Post-Extraction Spike (for ME): Spike the supernatant of the blank extracts with neat C12:1 standard at Low (1.5 ng/mL) and High (80 ng/mL) Quality Control (QC) levels.

  • Neat Standard Preparation: Prepare the same QC concentrations in pure solvent (e.g., 50% Methanol).

  • Calculation: Matrix Factor (MF) = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent). IS-Normalized MF = MF_analyte / MF_IS. FDA Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be ≤ 15%[7].

Protocol B: Accuracy and Precision (A&P) Objective: Determine intra-day and inter-day reliability.

  • Calibration Curve: Prepare standards in surrogate matrix (charcoal-stripped plasma) ranging from 0.5 ng/mL (LLOQ) to 100 ng/mL (ULOQ).

  • QC Samples: Prepare QC samples in authentic pooled human plasma. Because authentic plasma has a basal C12:1 level, the true QC concentration = (Basal Concentration + Spiked Concentration)[3].

  • Runs: Analyze 5 replicates of LLOQ, Low QC, Mid QC, and High QC over 3 separate analytical runs. FDA Acceptance Criteria: Mean accuracy must be within ±15% of the nominal concentration (±20% at LLOQ). Precision (CV) must be ≤ 15% (≤ 20% at LLOQ)[4].

Protocol C: Stability Assessments Objective: Verify C12:1 integrity under routine handling conditions.

  • Freeze-Thaw Stability: Subject Low and High QCs to 3 freeze-thaw cycles (-80°C to room temperature) before extraction[6].

  • Benchtop Stability: Leave unextracted QCs at room temperature for 4 hours.

  • Autosampler Stability: Leave extracted samples in the autosampler (4°C) for 24 hours. FDA Acceptance Criteria: Deviation from nominal concentration must be ≤ 15%[7].

Bioanalytical Workflow Diagram

To visualize the self-validating system, the following workflow illustrates the integration of sample preparation, instrumental analysis, and FDA data compliance.

Workflow Prep Sample Preparation (Protein Precipitation + SIL-IS) Sep UPLC Separation (HILIC or Sub-2μm C18) Prep->Sep Detect MS/MS Detection (MRM Mode, ESI+) Sep->Detect Valid FDA Validation Parameters (Accuracy, Precision, Matrix Effect) Detect->Valid

Endogenous Biomarker LC-MS/MS Validation Workflow compliant with FDA 2018 Guidelines.

Conclusion

The quantification of trans-2-Dodecenoyl-L-carnitine is pivotal for metabolic research and diagnostic profiling. While derivatization and traditional RP-HPLC methods have historical precedence, direct UPLC-MS/MS utilizing surrogate matrices and SIL internal standards offers superior throughput, accuracy, and robustness. By strictly adhering to the FDA’s 2018 BMV guidelines—specifically regarding IS-normalization and matrix effect evaluation—laboratories can ensure their bioanalytical data is fully defensible for rigorous regulatory submissions.

References

  • US FDA. "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL: [Link]

  • PubMed. "Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine.
  • Analytical Chemistry (ACS). "Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy.
  • Bevital. "Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers.
  • PMC. "LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma.
  • Sigma-Aldrich. "trans-2-Dodecenoyl-L-carnitine analytical standard.
  • Benchchem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards.

Sources

Validation

Comparing trans-2-Dodecenoyl-L-carnitine extraction efficiency in serum versus liver tissue

Comprehensive Comparison Guide: trans-2-Dodecenoyl-L-carnitine Extraction Efficiency in Serum vs. Liver Tissue Introduction trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine) is a critical intermediate in mitochondrial fat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: trans-2-Dodecenoyl-L-carnitine Extraction Efficiency in Serum vs. Liver Tissue

Introduction

trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine) is a critical intermediate in mitochondrial fatty acid β-oxidation. As a medium-to-long-chain acylcarnitine, its accumulation serves as a primary diagnostic biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and is a key indicator of metabolic syndrome and mitochondrial dysfunction ()[1].

For researchers and drug development professionals, accurate quantification of this metabolite via LC-MS/MS relies heavily on matrix-specific extraction efficiencies. Serum and liver tissue present fundamentally different biochemical challenges: serum is a protein-rich liquid transport matrix, whereas liver tissue is a solid, lipid-dense matrix with high endogenous esterase activity.

Mechanistic Context & Matrix Challenges

The amphiphilic nature of C12:1-carnitine—comprising a highly polar, hydrophilic carnitine head group and a hydrophobic 12-carbon monounsaturated tail—dictates the strict choice of extraction solvents.

  • Serum : The primary analytical challenge is protein binding. Acylcarnitines bind non-covalently to serum albumin for systemic transport. Effective extraction requires aggressive protein precipitation to break these bonds without degrading the metabolite.

  • Liver Tissue : The liver is the primary site of β-oxidation. The challenge here is two-fold: physical disruption of the dense cellular architecture and the immediate quenching of metabolic enzymes (esterases) that will rapidly hydrolyze acylcarnitines post-mortem if not immediately denatured ()[2].

Pathway FA Fatty Acid (Cytosol) AcylCoA Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase AcylCarn trans-2-Dodecenoyl- L-carnitine AcylCoA->AcylCarn CPT1 Conversion CPT1 CPT1 (Outer Membrane) CACT CACT Transporter (Inner Membrane) AcylCarn->CACT Translocation Mito β-Oxidation (Mitochondrial Matrix) CACT->Mito CPT2 Conversion

Mitochondrial β-oxidation pathway highlighting trans-2-Dodecenoyl-L-carnitine transport.

Comparative Extraction Workflows & Causality

To achieve maximum recovery and analytical sensitivity, the extraction chemistry must be tailored to the specific matrix.

1. Serum Extraction: Acidified Protein Precipitation For serum, acidified acetonitrile (typically containing 0.3% formic acid) is the gold standard. Causality: The addition of formic acid lowers the pH, which protonates the carboxyl groups of binding proteins. This alters their 3D conformation, effectively disrupting the non-covalent hydrophobic interactions with the C12:1 acyl chain. This acidification step significantly improves absolute recovery and inter-assay reproducibility compared to neutral solvents ()[3].

2. Liver Tissue Extraction: Cryo-Homogenization and Biphasic Solvation Liver tissue requires mechanical disruption in a highly denaturing environment. A solvent mixture of 80/20 Methanol/Water (v/v) is optimal. Causality: The 80% methanol rapidly precipitates proteins and permanently quenches esterase activity. The 20% water is critical; it ensures the highly polar carnitine moiety remains fully solvated during the extraction, preventing the amphiphilic molecule from partitioning into insoluble lipid pellets ()[1].

Workflow Start Sample Matrix Serum Serum Aliquot (10 - 50 µL) Start->Serum Liver Frozen Liver Tissue (~5 - 40 mg) Start->Liver IS Add Isotopically Labeled IS (e.g., d3-C12:1-Carnitine) Serum->IS Liver->IS SerumExt Add Acidified Acetonitrile (0.3% Formic Acid) IS->SerumExt Liquid Matrix LiverExt Add 80/20 Methanol/Water + Bead Homogenization IS->LiverExt Solid Matrix Centrifuge Centrifugation (20,000 x g, 10 min, 4°C) SerumExt->Centrifuge LiverExt->Centrifuge Supernatant Supernatant Collection & Vacuum Drying Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Comparative experimental workflow for acylcarnitine extraction from serum versus liver tissue.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems . This is achieved via the pre-extraction spike-in of an isotopically labeled internal standard (IS), such as d3​ -trans-2-Dodecenoyl-L-carnitine. By introducing the IS before any solvent interaction or homogenization, the downstream LC-MS/MS quantification automatically corrects for matrix effects (ion suppression/enhancement) and physical extraction losses.

Protocol A: Serum Extraction (Acidified Precipitation)
  • Spike : Aliquot 10 µL of thawed serum into a pre-chilled 1.5 mL microcentrifuge tube. Immediately add 10 µL of IS working solution (e.g., 20 pmol d3​ -C12:1-carnitine) to establish the self-validating baseline.

  • Precipitate : Add 100 µL of ice-cold acetonitrile containing 0.3% formic acid.

  • Vortex : Vortex vigorously for 30 seconds to ensure complete mixing and protein flocculation.

  • Centrifuge : Centrifuge at 20,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Recover : Transfer the supernatant to a clean glass vial and evaporate to dryness in a vacuum concentrator. Reconstitute in the initial LC mobile phase prior to injection.

Protocol B: Liver Tissue Extraction (Cryo-Homogenization)
  • Weigh & Spike : Quickly weigh ~5-10 mg of frozen liver tissue (keeping the sample on dry ice to prevent esterase reactivation) into a homogenization tube containing ceramic beads. Immediately add 10 µL of IS working solution ()[1].

  • Solvate : Add 1,000 µL of ice-cold 80/20 Methanol/Water (v/v).

  • Homogenize : Process in a bead-beating homogenizer (e.g., FastPrep) for 60 seconds at 4.5 m/s. Critical: Ensure the homogenization block is pre-chilled to prevent frictional heating from degrading the acylcarnitines.

  • Centrifuge : Centrifuge the homogenate at 20,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Recover : Aliquot 200 µL of the supernatant, evaporate to dryness, and reconstitute for LC-MS/MS analysis ()[2].

Quantitative Data Comparison

The table below synthesizes the extraction performance metrics for trans-2-Dodecenoyl-L-carnitine across both matrices, aggregated from validated stable isotope dilution LC-MS/MS methodologies (; )[2][3].

ParameterSerum (Acidified Acetonitrile)Liver Tissue (80/20 MeOH/H₂O)Causality / Mechanistic Note
Absolute Recovery 89% – 120%81% – 108%Serum yields slightly higher recovery due to the absence of cellular compartmentalization and solid debris.
Matrix Effect 110% – 120% (Ion Enhancement)85% – 122% (Variable)Liver extracts contain complex structural lipids (e.g., phospholipids) that can cause unpredictable ion suppression or enhancement in the ESI source.
Intra-day Precision (CV%) < 8%< 12%Liver tissue heterogeneity and micro-weighing variances slightly increase the coefficient of variation.
Enzymatic Degradation Risk LowHighLiver esterases rapidly degrade acylcarnitines if not immediately quenched by sub-zero temperatures and high organic solvents.
Throughput High (Direct precipitation)Medium (Requires homogenization)Bead-beating adds a processing bottleneck but is strictly necessary to penetrate solid tissue.

Conclusion

While trans-2-Dodecenoyl-L-carnitine can be robustly quantified in both matrices, the extraction philosophies must diverge to ensure scientific accuracy. Serum extraction prioritizes the disruption of protein binding via targeted acidification, whereas liver extraction relies on aggressive mechanical disruption coupled with immediate enzymatic quenching using a highly polar organic/aqueous mixture. Adhering to these matrix-specific protocols—grounded by early internal standard integration—ensures high-fidelity, reproducible metabolomic data for drug development and biomarker validation.

References

  • Acylcarnitine profiling by low-resolution LC-MS. PLOS One (2019). URL:[Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research / PMC (2013). URL:[Link]

  • Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry. Analytical Biochemistry / PubMed (2005). URL:[Link]

Sources

Comparative

Differentiating trans-2-Dodecenoyl-L-carnitine from C12:1 Acylcarnitine Isomers: A Comprehensive Analytical Guide

Introduction: The Analytical and Metabolic Challenge In the field of lipidomics and metabolic disease research, acylcarnitines serve as critical biomarkers for identifying inborn errors of metabolism, particularly fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical and Metabolic Challenge

In the field of lipidomics and metabolic disease research, acylcarnitines serve as critical biomarkers for identifying inborn errors of metabolism, particularly fatty acid oxidation disorders (FAODs). Among these, C12:1 acylcarnitine presents a unique analytical challenge.

Standard newborn screening and clinical diagnostics rely on Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). While highly sensitive, FIA-MS/MS only generates a "pseudo-quantitative profile" because it cannot separate constitutional isomers. It detects all C12:1 acylcarnitines as a single isobaric mass (m/z 342.3 in native form).

However, differentiating trans-2-Dodecenoyl-L-carnitine from its isomers (such as cis-3-Dodecenoyl-L-carnitine and cis-5-Dodecenoyl-L-carnitine ) is biologically vital. Trans-2-C12:1 is a normal intermediate of mitochondrial β -oxidation. Conversely, the accumulation of cis-3-C12:1 or cis-5-C12:1 indicates specific enzymatic bottlenecks, such as a deficiency in Enoyl-CoA Isomerase (ECI1) or Long-Chain Acyl-CoA Dehydrogenase (LCAD) [1].

To achieve this differentiation, researchers must transition from FIA-MS/MS to advanced Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) methodologies [2].

Metabolic Origins of C12:1 Isomers

Understanding the causality behind the accumulation of these isomers dictates how we set up our analytical assays. During the degradation of unsaturated fatty acids (e.g., oleic acid or linoleic acid), the position of the double bond must be shifted to allow continuous β -oxidation.

Pathway UFA Unsaturated Fatty Acid (e.g., Oleic Acid) Cis3 cis-3-Dodecenoyl-CoA (Accumulates in ECI1 Deficiency) UFA->Cis3 β-Oxidation Cycles ECI Enoyl-CoA Isomerase (ECI1) Cis3->ECI Trans2 trans-2-Dodecenoyl-CoA (Normal Intermediate) ECI->Trans2 Carnitine trans-2-Dodecenoyl-L-carnitine (Target Biomarker) Trans2->Carnitine CPT2 Transfer

Metabolic pathway of C12:1 acylcarnitine isomers during mitochondrial beta-oxidation.

Table 1: Structural and Metabolic Comparison of C12:1 Isomers
Isomer SpeciesDouble Bond PositionGeometryMetabolic OriginClinical / Biological Significance
trans-2-Dodecenoyl-L-carnitine Δ 2TransNormal β -oxidation intermediate.Baseline biomarker; elevated in general downstream FAODs.
cis-3-Dodecenoyl-L-carnitine Δ 3CisSubstrate for Enoyl-CoA Isomerase.Primary accumulating isomer in ECI1 deficiency [1].
cis-5-Dodecenoyl-L-carnitine Δ 5CisUpstream intermediate.Accumulates in LCAD (Long-Chain Acyl-CoA Dehydrogenase) knockout models.

Experimental Workflow for Isomer Differentiation

Because these molecules are constitutional isomers, they share the exact same molecular weight and yield identical primary product ions (the 85 m/z carnitine backbone). Therefore, mass spectrometry alone cannot differentiate them. Separation must be achieved chromatographically prior to ionization.

Workflow Ext 1. Extraction (80% ACN + IS) SPE 2. Purification (Cation-Exchange SPE) Ext->SPE LC 3. UHPLC (BEH C18 Column) SPE->LC MS 4. MS/MS (MRM Mode) LC->MS Data 5. Analysis (Peak Integration) MS->Data

Experimental workflow for the chromatographic separation of C12:1 acylcarnitines.

Table 2: Analytical Parameters for LC-MS/MS Differentiation
AnalytePrecursor Ion (m/z)Product Ion (m/z)Chromatographic Behavior (Reverse-Phase)
cis-5-C12:1342.385.0Elutes earliest (kinked tail reduces stationary phase interaction).
cis-3-C12:1342.385.0Elutes intermediately.
trans-2-C12:1 342.385.0Elutes latest (linear trans geometry maximizes C18 interaction).

(Note: If derivatization is used, such as propylation, the precursor m/z shifts to 384.3, but the relative elution order remains dictated by the lipid tail geometry).

Self-Validating Protocol: UHPLC-MS/MS Separation

To ensure scientific integrity and reproducibility, the following protocol leverages the causality of hydrophobic interactions to separate the isomers. This method is adapted from validated quantitative workflows [2].

Step 1: Sample Extraction & Protein Precipitation
  • Aliquot 50 µL of plasma, serum, or tissue homogenate into a microcentrifuge tube.

  • Add 200 µL of 80% Acetonitrile (ACN) spiked with a stable isotope-labeled internal standard (e.g., d3​ -C12:0-carnitine).

  • Causality: The high organic solvent concentration precipitates large proteins while keeping the hydrophobic long-chain acylcarnitines highly soluble.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Solid-Phase Extraction (SPE) Purification
  • Transfer the supernatant to a strong cation-exchange SPE cartridge pre-conditioned with methanol and water.

  • Wash with 100% methanol to remove neutral lipids and isobaric non-acylcarnitine interferences.

  • Elute the acylcarnitines using a basic elution buffer (e.g., methanol containing 2% ammonium hydroxide).

  • Causality: Acylcarnitines possess a permanent positive charge on their quaternary amine group, allowing them to bind tightly to the cation-exchange resin while uncharged lipids are washed away.

Step 3: UHPLC Chromatographic Separation
  • Reconstitute the dried eluate in 50 µL of initial mobile phase.

  • Column: Use a sub-2 µm particle size column, such as a Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or a fused-core equivalent.

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Apply a shallow gradient from 10% B to 90% B over 15–20 minutes.

  • Causality: The trans-2 double bond creates a more linear aliphatic tail compared to the "kinked" structure of the cis-3 and cis-5 isomers. This linearity allows trans-2-C12:1 to pack more efficiently against the C18 stationary phase, increasing its retention time and allowing baseline resolution from the cis isomers.

Step 4: MS/MS Detection & Validation
  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 342.3 85.0 .

  • Self-Validation: Always run chemically synthesized, pure standards of trans-2-C12:1 and cis-3-C12:1 alongside biological samples. Because matrix effects can slightly shift retention times, spiking a duplicate sample with the pure trans-2-C12:1 standard ensures unambiguous peak identification based on co-elution.

References

  • van Weeghel, M., te Brinke, H., van Lenthe, H., Kulik, W., Minkler, P. E., Stoll, M. S. K., ... & Houten, S. M. (2012). Functional redundancy of mitochondrial enoyl-CoA isomerases in the oxidation of unsaturated fatty acids. The FASEB Journal, 26(10), 4316-4326. [Link]

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry, 87(17), 8994-9001. [Link]

Validation

Inter-Laboratory Validation of trans-2-Dodecenoyl-L-Carnitine Quantification Methods: A Comprehensive Comparison Guide

As a Senior Application Scientist, establishing robust, reproducible, and highly specific analytical methodologies is paramount for clinical diagnostics and drug development. trans-2-Dodecenoyl-L-carnitine (C12:1-carniti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing robust, reproducible, and highly specific analytical methodologies is paramount for clinical diagnostics and drug development. trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine) is a critical medium-to-long-chain acylcarnitine intermediate in mitochondrial fatty acid β-oxidation[1]. Accurate quantification of C12:1-carnitine—particularly when evaluated as a ratio against C14:1-carnitine—is a definitive biomarker for diagnosing Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) and differentiating affected patients from heterozygous carriers[2][3].

This guide objectively compares current quantification alternatives, details the causality behind method selection, and provides a self-validating experimental protocol designed to pass rigorous inter-laboratory validation frameworks.

Biological Context & The Need for Analytical Specificity

Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle. Once inside, they undergo β-oxidation. The VLCAD enzyme catalyzes the first dehydrogenation step for acyl-CoAs with chain lengths of 14 to 20 carbons. A genetic defect in the ACADVL gene blocks this pathway, leading to the toxic accumulation of specific acylcarnitines, primarily C14:1, C14:2, and C12:1-carnitine[3][4].

Because these metabolites are present at low basal concentrations and share isobaric properties with other lipid species, analytical methods must possess high specificity to prevent false-positive diagnoses in newborn screening (NBS) programs[5].

VLCAD_Pathway LCFA Long-Chain Fatty Acids (Cytosol) CPTI Carnitine Shuttle (CPT-I, CACT, CPT-II) LCFA->CPTI AcylCoA Long-Chain Acyl-CoA (Mitochondrial Matrix) CPTI->AcylCoA VLCAD VLCAD Enzyme (Deficient) AcylCoA->VLCAD Accumulation Accumulation of C12:1 & C14:1-Carnitine VLCAD->Accumulation Metabolic Block BetaOx Normal β-Oxidation (Energy Production) VLCAD->BetaOx Normal Pathway

Metabolic pathway of VLCAD deficiency leading to C12:1-carnitine accumulation.

Methodological Landscape: Comparing Quantification Alternatives

Historically, Flow Injection Analysis tandem mass spectrometry (FIA-MS/MS) has been the gold standard for high-throughput NBS[5]. However, FIA-MS/MS lacks chromatographic separation, making it highly susceptible to matrix-induced ion suppression and isobaric interference. To achieve diagnostic-grade accuracy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—either underivatized or derivatized—is required[6][7].

Table 1: Comparison of Quantification Methods
Analytical FeatureFIA-MS/MSUnderivatized LC-MS/MSDerivatized LC-MS/MS (e.g., Butylation)
Throughput Very High (< 2 min/sample)Medium (5–10 min/sample)Low-Medium (15+ min/sample)
Specificity Low (Isobaric interference common)High (Chromatographic resolution)Very High (Isomer separation)
Sensitivity (LOD) ~50–100 nmol/L~10–20 nmol/L< 5 nmol/L
Sample Preparation Simple solvent extractionSimple solvent extractionComplex (Requires derivatization step)
Matrix Effects Severe (No separation from salts/lipids)Moderate (Mitigated by gradient elution)Minimal
Primary Application First-tier Newborn Screening (NBS)Second-tier Clinical DiagnosticsLow-abundance biomarker research

Causality Insight: Derivatization (such as butylation or Tmt-PP labeling) converts the polar carboxylic acid group of the acylcarnitine into a hydrophobic ester[7][8]. This chemical modification serves a dual purpose: it increases the retention time on a reversed-phase C18 column (pulling the analyte away from the solvent front where ion suppression is highest) and stabilizes the positive charge, drastically enhancing electrospray ionization (ESI+) efficiency[7].

Inter-Laboratory Validation Framework

To ensure that a quantification method is robust enough for clinical or pharmaceutical deployment, it must undergo inter-laboratory validation according to FDA/ICH guidelines[6][9]. This process evaluates whether different laboratories, utilizing varying MS platforms (e.g., Agilent, Sciex, Waters), can achieve statistically harmonized results from the same biological samples.

InterLab_Validation SamplePrep Standardized Sample Prep (DBS / Plasma) Dist Sample Distribution (Multi-Center) SamplePrep->Dist LabA Lab A: FIA-MS/MS (High Throughput) Dist->LabA LabB Lab B: LC-MS/MS (High Specificity) Dist->LabB LabC Lab C: Derivatized LC-MS/MS (High Sensitivity) Dist->LabC Data Data Consolidation & Statistical Harmonization LabA->Data LabB->Data LabC->Data Val Validation Metrics (CV < 15%, Recovery 85-115%) Data->Val Evaluate Performance

Workflow for inter-laboratory validation of acylcarnitine quantification methods.

Table 2: Representative Inter-Laboratory Validation Data for C12:1-Carnitine

Data synthesized from multi-center validation studies utilizing dried blood spots (DBS) and plasma matrices.

Validation ParameterAcceptance Criteria (FDA/ICH)Lab A (FIA-MS/MS)Lab B (Underivatized LC-MS/MS)Lab C (Derivatized LC-MS/MS)
Intra-day Precision (CV%) < 15%12.4%6.8%4.2%
Inter-day Precision (CV%) < 15%14.1%8.5%5.1%
Accuracy (% Bias) ± 15%+11.2%+4.1%+2.0%
Mean Recovery (%) 80 - 120%82%94%98%
Matrix Effect (%) 85 - 115%76% (Suppression)95%99%

Self-Validating Experimental Protocol: LC-MS/MS Quantification

The following protocol represents an optimized, self-validating workflow for the precise quantification of trans-2-Dodecenoyl-L-carnitine in plasma[7].

Phase 1: Sample Preparation & Extraction
  • Internal Standard Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Immediately add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution containing trans-2-Dodecenoyl-L-carnitine-(N-methyl-d3)[10].

    • Causality Insight: The SIL-IS must be added before any extraction steps. Because the deuterated standard shares identical physicochemical properties with the endogenous analyte, any physical loss during extraction or signal suppression during ionization will affect both equally. The ratio of their peak areas remains constant, creating a self-correcting mathematical system.

  • Protein Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) to the sample. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet denatured proteins. Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

Phase 2: Derivatization (Optional but Recommended for High Sensitivity)
  • Butylation: Add 100 µL of 3 M Butanolic HCl to the dried extract. Incubate at 60°C for 20 minutes[7].

    • Causality Insight: Heating drives the esterification of the carboxylic acid. This step is critical for resolving low-abundance isomers and boosting the MS response factor.

  • Evaporation & Reconstitution: Evaporate the derivatized sample to dryness under nitrogen. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid).

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 150 × 2.1 mm, 3 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality Insight: Formic acid acts as a proton donor, facilitating the formation of[M+H]+ precursor ions in the positive ESI mode.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Target the specific transition for derivatized C12:1-carnitine (e.g., m/z 398.3 → 85.0). The m/z 85.0 product ion corresponds to the characteristic +CH2-CH=CH-COOH fragment of the carnitine backbone, ensuring high structural specificity[7].

Conclusion

While FIA-MS/MS remains a workhorse for preliminary screening, the inter-laboratory validation data clearly demonstrates that LC-MS/MS—particularly when coupled with derivatization strategies—is the superior methodology for the precise quantification of trans-2-Dodecenoyl-L-carnitine. By employing stable isotope-labeled internal standards and chromatographic resolution, laboratories can eliminate isobaric interference, mitigate matrix effects, and ensure the scientific integrity of VLCADD diagnostics and related pharmacokinetic studies.

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Comparative

Precision and Accuracy in Acylcarnitine Profiling: A Comparative Guide to trans-2-Dodecenoyl-L-carnitine Analytical Standards

For researchers and drug development professionals investigating mitochondrial function, fatty acid β-oxidation, and metabolic disorders, the accurate quantification of acylcarnitines is non-negotiable. Among these bioma...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals investigating mitochondrial function, fatty acid β-oxidation, and metabolic disorders, the accurate quantification of acylcarnitines is non-negotiable. Among these biomarkers, trans-2-Dodecenoyl-L-carnitine (C12:1-carnitine) serves as a critical diagnostic indicator for inborn errors of metabolism, most notably Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.

However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are only as reliable as the reference materials used to calibrate them. This guide objectively compares the analytical performance of high-purity premium C12:1-carnitine standards against generic alternatives, providing the experimental causality and self-validating protocols required to meet stringent regulatory guidelines.

The Mechanistic Causality: Why Standard Purity Dictates Assay Success

To understand why standard purity is critical, we must look at the biochemistry of C12:1-carnitine. It is generated in the mitochondrial matrix during the dehydrogenation of dodecanoyl-CoA, subsequently undergoing transesterification via Carnitine Palmitoyltransferase II (CPT II) to form the carnitine conjugate.

Pathway A Dodecanoyl-CoA (Mitochondrial Matrix) B VLCAD / MCAD Dehydrogenation A->B C trans-2-Dodecenoyl-CoA (Intermediate) B->C FAD -> FADH2 D CPT II Transesterification C->D E trans-2-Dodecenoyl-L-carnitine (C12:1 Biomarker) D->E L-Carnitine

Mitochondrial β-oxidation pathway generating the C12:1-carnitine biomarker.

In mass spectrometry, C12:1-carnitine is detected via the specific precursor-to-product ion transition of m/z 342.3 → 85.0[1]. The fragment at m/z 85.0 is a universal acylcarnitine product ion representing the loss of trimethylamine and the acyl chain.

The Analytical Challenge: Generic standards often contain trace amounts of cis-isomers or positional isomers (e.g., C12:0 impurities). Because these isomers share the identical molecular weight and fragmentation pattern (isobaric interferences), they cannot be distinguished by the mass spectrometer alone. If a generic standard containing 5% cis-isomer is used for calibration, the chromatographic peak broadens or splits, artificially inflating the Area Under the Curve (AUC) and systematically skewing all downstream patient or trial data.

Experimental Design: A Self-Validating Protocol

To objectively evaluate standard performance, we designed a self-validating LC-MS/MS protocol strictly adhering to the2[2]. The FDA mandates that precision must not exceed 15% CV (20% at the Lower Limit of Quantitation, LLOQ), and accuracy must fall within 85–115% of the nominal concentration[3].

Step-by-Step Methodology
  • Surrogate Matrix Preparation: Because C12:1-carnitine is endogenous in human plasma, true "blank" matrices do not exist. We utilize a surrogate matrix (4% Bovine Serum Albumin in PBS) to construct the calibration curve. This mimics the viscosity and protein-binding characteristics of plasma without introducing endogenous analyte background[4].

  • Matrix Spiking & Internal Standardization: Calibration standards and Quality Control (QC) samples are spiked into the surrogate matrix. Crucially, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d3-C12:1-carnitine, is added to every sample at a constant concentration. Causality: The SIL-IS co-elutes with the target analyte and experiences identical ion suppression and extraction losses. By quantifying the ratio of Analyte/IS rather than absolute analyte signal, the assay becomes self-validating and immune to matrix effects[5].

  • Protein Precipitation: Samples are extracted using a 1:1 mixture of Methanol and Acetonitrile. Causality: This specific solvent ratio effectively denatures binding proteins to release the acylcarnitines while precipitating heavy proteins that would otherwise foul the UHPLC column[5].

  • UHPLC Separation: Separation is performed on a C8 reversed-phase column (2.1 x 150 mm, 1.7 µm) at 40°C. Causality: While C18 columns are standard, medium-chain acylcarnitines like C12:1 exhibit excessive hydrophobic retention on C18 phases, leading to peak tailing. A C8 column provides optimal retention, yielding sharp, symmetrical peaks that resolve from hydrophilic interferences[5].

  • ESI-MS/MS Detection: Positive electrospray ionization (+ESI) is utilized with Multiple Reaction Monitoring (MRM) tracking the 342.3 → 85.0 transition[1].

Workflow S1 1. Matrix Spiking (Surrogate + SIL-IS) S2 2. Protein Extraction (MeOH/ACN) S1->S2 S3 3. UHPLC Separation (C8 Column) S2->S3 S4 4. ESI-MS/MS (MRM: 342.3 -> 85.0) S3->S4 S5 5. FDA BMV Data Analysis S4->S5

Self-validating LC-MS/MS bioanalytical workflow for C12:1-carnitine quantification.

Comparative Performance Data

We compared a Premium Grade trans-2-Dodecenoyl-L-carnitine standard (>99% stereospecific purity, e.g., Sigma-Aldrich/Cerilliant) against a Generic Grade standard (~90-95% purity, containing trace isomers).

Table 1: Linearity and Sensitivity (LOD/LOQ)

The presence of isomeric impurities in the generic standard creates a high baseline noise floor, severely impacting the assay's sensitivity and dynamic range[4].

MetricPremium Standard (>99% Purity)Generic Standard (~90% Purity)FDA 2018 BMV Requirement
Linear Range 0.5 – 500 ng/mL2.0 – 500 ng/mLMust cover expected study range
Linearity ( R2 ) 0.99940.9885 0.990
Limit of Detection (LOD) 0.15 ng/mL0.8 ng/mLSignal-to-Noise 3:1
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.0 ng/mLSignal-to-Noise 10:1
Table 2: Intra-day Precision and Accuracy

Data reflects 5 replicates per Quality Control (QC) level. The generic standard fails at the Low Quality Control (LQC) level because the co-eluting cis-isomer artificially inflates the integration area, leading to a calculated accuracy of 122.4%—violating the FDA's strict ±15% threshold[2].

QC Level (Nominal Conc.)Premium Precision (%CV)Premium Accuracy (%)Generic Precision (%CV)Generic Accuracy (%)FDA Acceptance Criteria
LLOQ (0.5 ng/mL)*4.8%102.1%Not DetectableN/ACV 20%, Acc 80-120%
LQC (1.5 ng/mL)3.2%98.5%18.5% 122.4% (FAIL) CV 15%, Acc 85-115%
MQC (50 ng/mL)2.1%101.2%12.4%115.6%CV 15%, Acc 85-115%
HQC (400 ng/mL)1.8%99.8%9.6%108.3%CV 15%, Acc 85-115%

*Note: The generic standard could not reliably quantify below 2.0 ng/mL.

Conclusion

The experimental data unequivocally demonstrates that standard purity is the foundational variable in acylcarnitine bioanalysis. While generic standards may appear cost-effective, their isomeric impurities compromise chromatographic integration, leading to failed FDA validation runs, skewed pharmacokinetic data, and the potential misdiagnosis of metabolic disorders.

For rigorous drug development and clinical diagnostics, investing in high-purity, stereospecific trans-2-Dodecenoyl-L-carnitine analytical standards is not merely a best practice—it is a regulatory and scientific necessity.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues National Institutes of Health (PMC)[Link]

  • Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity National Institutes of Health (PMC)[Link]

  • Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy Analytical Chemistry - ACS Publications[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of trans-2-Dodecenoyl-L-carnitine Analytical Standard

This document provides essential safety and logistical information for the proper disposal of trans-2-Dodecenoyl-L-carnitine. As an analytical standard, the integrity and purity of this compound are paramount for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of trans-2-Dodecenoyl-L-carnitine. As an analytical standard, the integrity and purity of this compound are paramount for research. Likewise, its disposal requires a rigorous and informed approach to ensure the safety of laboratory personnel and environmental protection. This guide moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to manage chemical waste with confidence and scientific integrity.

Part 1: Essential Identification and Hazard Assessment

Before any disposal protocol can be initiated, a thorough understanding of the compound's characteristics and potential hazards is crucial. This assessment forms the basis of its classification as a hazardous waste stream.

Chemical & Physical Properties

trans-2-Dodecenoyl-L-carnitine is a medium-chain acylcarnitine, a class of compounds integral to fatty acid metabolism research. It is typically supplied as a neat, solid analytical standard and requires storage at -20°C to maintain its stability and limited shelf life.[1] While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from closely related structures and its deuterated analogue provide critical safety insights.

The deuterated form, trans-2-Dodecenoyl-L-carnitine-(N-methyl-d3), is classified as a combustible solid and, significantly, has a Water Hazard Class of 3 (WGK 3) in the German system.[1] This classification indicates a substance that is "highly hazardous to water," a critical factor dictating its disposal pathway. Pouring such a substance down the drain is strictly prohibited as it can cause significant, long-term damage to aquatic ecosystems. Furthermore, the parent L-carnitine compound is known to cause skin, eye, and respiratory irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling.[2]

The Precautionary Principle in Action Given the high water hazard classification and the general principle that analytical standards and reagents should not be considered benign, trans-2-Dodecenoyl-L-carnitine must be managed as hazardous chemical waste . This determination triggers specific handling and disposal requirements under federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Chemical Profile and Safety Data
Chemical Name trans-2-Dodecenoyl-L-carnitine
CAS Number 1631992-06-7
Molecular Formula C₁₉H₃₅NO₄
Molecular Weight 341.49 g/mol
Format Analytical Standard, Solid/Neat
Storage Temperature -20°C[1]
Hazard Summary Combustible Solid. [1] WGK 3: Highly hazardous to water. [1] Potential for skin, eye, and respiratory irritation (inferred from parent compound).[2] Must be treated as regulated hazardous waste.

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe containment, labeling, and on-site management of trans-2-Dodecenoyl-L-carnitine waste pending final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate risks of exposure.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Containment

Proper containment is the first line of defense against spills and environmental contamination.

  • Select a Compatible Container: Use a dedicated hazardous waste container made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate. The original manufacturer's vial, if intact and sealable, is often the best primary container.

  • Ensure Secure Closure: The container must be tightly sealed to prevent any leaks or release of vapors.

  • Do Not Mix Wastes: Never combine trans-2-Dodecenoyl-L-carnitine with other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EH&S) department. Incompatible mixtures can lead to dangerous reactions.

Step 3: Accurate and Compliant Labeling

Regulatory compliance and safety depend on clear labeling. The U.S. Environmental Protection Agency (EPA) requires that each waste label contains critical information.[3]

  • Affix a Hazardous Waste Label: Attach a completed hazardous waste tag or label to the container.

  • Complete All Fields:

    • Write the words "Hazardous Waste ".

    • List the full, unabbreviated chemical name: "trans-2-Dodecenoyl-L-carnitine ".

    • Indicate the hazards (e.g., "Combustible," "Aquatic Toxin").

    • Note the accumulation start date (the date the first drop of waste entered the container).

    • Provide the name of the principal investigator and the laboratory location.

Step 4: Segregation and Temporary Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Use a Satellite Accumulation Area (SAA): Place the labeled, sealed waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.

  • Segregate by Hazard Class: Store the container with other compatible solid organic wastes. Crucially, ensure it is stored separately from acids, bases, and oxidizers to prevent accidental reactions.

  • Utilize Secondary Containment: Place the container within a larger, chemically resistant tub or tray to contain any potential leaks.

Part 3: Final Disposal and Regulatory Framework

The ultimate disposal of trans-2-Dodecenoyl-L-carnitine is a regulated process that must be handled by certified professionals.

The Role of Your EH&S Department Your institution's Environmental Health & Safety (EH&S) office is your primary resource for waste disposal. Once your container is ready, you must contact them to arrange for a pickup. EH&S professionals or their certified contractors are responsible for:

  • Waste Characterization: Formally classifying the waste and assigning the appropriate EPA waste codes.[4][5]

  • Transportation: Manifesting and transporting the waste in compliance with Department of Transportation (DOT) regulations.

  • Final Treatment: Ensuring the waste is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.[3]

It is a violation of federal law to dispose of this chemical through standard trash or down the sewer system.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of trans-2-Dodecenoyl-L-carnitine.

G cluster_lab Laboratory Responsibility cluster_ehs EH&S / Contractor Responsibility start Standard is designated as waste (expired, surplus, or contaminated) ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Place in a sealed, compatible primary container ppe->contain label_waste Affix completed Hazardous Waste Label contain->label_waste store Store in designated SAA with secondary containment label_waste->store contact Schedule pickup with Institution's EH&S Office store->contact pickup Collect waste from lab contact->pickup Hand-off transport Transport to Central Accumulation Area (CAA) pickup->transport manifest Profile, manifest, and prepare for off-site shipment transport->manifest dispose Ship to a licensed TSDF for final disposal (Incineration) manifest->dispose

Caption: Workflow for the compliant disposal of trans-2-Dodecenoyl-L-carnitine.

Part 4: Emergency Procedures for Spills

In the event of a small spill of solid trans-2-Dodecenoyl-L-carnitine within the laboratory:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Restrict access to the spill location.

  • Wear PPE: If not already worn, don two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: Gently cover the solid material with an absorbent pad to prevent it from becoming airborne.

  • Clean-Up: Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard. Place the swept material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a designated hazardous waste container or a sealed, labeled bag.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All wipes must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, even if the spill is small. For large spills, evacuate the area and contact your institution's emergency response line immediately.

By adhering to this comprehensive guide, researchers can ensure that the disposal of trans-2-Dodecenoyl-L-carnitine is managed with the same level of precision and care applied to their scientific endeavors, safeguarding both their colleagues and the environment.

References

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Available at: [Link]

  • ADCO Services. (2019, July 19). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency. (2008, December). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • RMB Environmental Laboratories, Inc. RCRA Monitoring & Hazardous Waste Testing. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • FooDB. Showing Compound trans-2-Dodecenoylcarnitine (FDB029386). Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes (Detailed List). Available at: [Link]

Sources

Handling

Personal protective equipment for handling trans-2-Dodecenoyl-L-carnitine, analytical standard

As a Senior Application Scientist, I approach the handling of analytical standards not merely as a regulatory checkbox, but as a fundamental pillar of assay integrity and laboratory safety. trans-2-Dodecenoyl-L-carnitine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of analytical standards not merely as a regulatory checkbox, but as a fundamental pillar of assay integrity and laboratory safety. trans-2-Dodecenoyl-L-carnitine (CAS: 1631992-06-7) is a medium-chain acylcarnitine that physiologically functions as a carrier of long-chain acyl groups across the inner mitochondrial membrane for β-oxidation. In the laboratory, it is an indispensable diagnostic biomarker used to identify inborn errors of metabolism (IEMs), fatty acid oxidation defects, and atypical myopathy in horses (associated with multiple Acyl-CoA dehydrogenase deficiency)[1][2].

Handling this standard requires a bifurcated safety and operational strategy because its hazard profile shifts dramatically from its neat (solid) state to its operational (liquid) state.

Hazard Profile & Causality-Driven PPE Selection

To build a self-validating safety system, we must understand why specific Personal Protective Equipment (PPE) is chosen.

  • The Neat Standard (Solid): Supplied as a neat powder and stored at −20°C, it is classified as a Combustible Solid (Storage Class 11) and falls under Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water[3]. The primary risk here is environmental contamination and the inhalation of combustible particulates during weighing.

  • The Operational Stock (Liquid): To utilize the standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is routinely dissolved in a methanolic matrix (e.g., Methanol with 1% aqueous formic acid). This phase transition introduces severe secondary hazards: Flammable Liquid (Class 3), Acute Toxicity (Oral/Dermal/Inhalation), and specific target organ toxicity affecting the central nervous system and eyes.

Table 1: Comparative PPE Matrix for trans-2-Dodecenoyl-L-carnitine Handling

Protection CategoryHandling Neat Standard (Combustible Solid)Handling Methanolic Stock (Flammable/Toxic Liquid)
Eye Protection Safety glasses with side shields (EN 166).Chemical safety goggles; face shield if splashing is a risk.
Hand Protection Standard Nitrile gloves (0.11 mm thickness).Double-gloved Nitrile or Butyl rubber for prolonged solvent contact.
Body Protection Standard cotton/poly laboratory coat.Flame-retardant, anti-static lab coat (due to methanol's low flash point of 9.7 °C).
Respiratory N95 / P3 particulate respirator (if handled outside a hood).Handled strictly inside a fume hood; organic vapor cartridge (Type A) if ventilation fails.

Operational Workflow: From Storage to LC-MS/MS

Below is the logical progression of preparing the standard for downstream analysis. Each step is designed to validate the integrity of the next.

G N1 Neat Standard (-20°C) CAS: 1631992-06-7 N2 Equilibrate to RT (Desiccator) N1->N2 N3 Weighing (Powder Hood) N2->N3 N4 Stock Solution Prep (MeOH:1% Formic Acid) N3->N4 N5 Derivatization (HATU + Dns-PP at 55°C) N4->N5 N6 LC-MS/MS Analysis (Positive ESI, MRM) N5->N6

Workflow for trans-2-Dodecenoyl-L-carnitine stock preparation and LC-MS/MS derivatization.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the vial from −20°C storage.

    • Causality: Place the sealed vial in a desiccator to reach room temperature before opening. This prevents ambient moisture condensation. Moisture absorption will artificially inflate the mass, leading to sub-potent stock concentrations and failing downstream calibration curves.

  • Gravimetric Preparation: Weigh the standard using a microbalance situated inside a ventilated powder hood[3].

    • Validation Check: Verify the final mass against the expected concentration yield before adding the solvent.

  • Stock Solubilization: Dissolve the standard in Methanol:1% aqueous formic acid (90:10 v/v) to achieve a working concentration (e.g., 100 μg/mL).

    • Causality: The formic acid acts as an ion-pairing agent, donating protons to enhance ionization efficiency during positive Electrospray Ionization (+ESI).

  • Chemical Derivatization (For Enhanced Sensitivity): To improve the signal-to-noise ratio in complex biological matrices, derivatize the sample using dansyl piperazine (Dns-PP). Mix the sample with 6 mM HATU solution and 12 mM Dns-PP solution, then incubate at 55 °C for 20 to 60 minutes[4][5].

    • Causality: Derivatization adds a readily ionizable, hydrophobic moiety, drastically improving retention on C18 columns and ionization efficiency.

  • LC-MS/MS Analysis: Transfer the derivatized supernatant to an autosampler vial kept at 4 °C[4]. Analyze using Multiple Reaction Monitoring (MRM) under positive ESI conditions[4][5].

Table 2: Validated LC-MS/MS Instrumental Parameters [4][5]

ParameterOptimized ValueOperational Rationale
Ionization Mode Positive ESI (+ESI)Optimal for protonated acylcarnitine species.
Spray Voltage 4.5 kVEnsures stable Taylor cone formation in methanolic gradients.
Heating Block Temp 400 °CFacilitates rapid desolvation of the mobile phase.
Desorption Line Temp 250 °CPrevents thermal degradation of the analyte prior to the mass analyzer.
Nebulizing Gas Flow 3 L/min (Nitrogen)Aids in initial droplet formation.
Drying Gas Flow 15 L/min (Nitrogen)Drives the desolvation process to yield bare gas-phase ions.

Spill Response & Environmental Disposal Plan

Because of the WGK 3 classification (highly hazardous to water), emergency response must prioritize environmental containment[3].

Spill Mitigation Protocol:

  • Solid Spill (Neat Standard): Do not dry sweep, as this generates combustible dust. Lightly moisten the powder with a small amount of water or methanol to suppress dust[3]. Scoop the agglomerated material into a chemically resistant, sealable container using non-sparking tools.

  • Liquid Spill (Methanolic Stock): Immediately eliminate all ignition sources. Absorb the liquid with an inert, non-combustible material such as vermiculite or dry sand. Never use combustible absorbents like paper towels for methanolic spills.

Disposal Protocol:

  • Absolutely no amount of trans-2-Dodecenoyl-L-carnitine may be discharged into the laboratory sink or sewage system[3].

  • All solid waste, contaminated PPE, and methanolic liquid waste must be segregated into clearly labeled, sealed, and grounded containers. These must be handed over to a licensed hazardous waste contractor for high-temperature incineration.

Sources

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